molecular formula C7H12O5 B020145 2-[(Acetyloxy)methoxy]ethyl acetate CAS No. 59278-00-1

2-[(Acetyloxy)methoxy]ethyl acetate

Cat. No.: B020145
CAS No.: 59278-00-1
M. Wt: 176.17 g/mol
InChI Key: XFEQOLXBMLXKDE-UHFFFAOYSA-N
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Description

2-[(Acetyloxy)methoxy]ethyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C7H12O5 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(acetyloxymethoxy)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-6(8)11-4-3-10-5-12-7(2)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEQOLXBMLXKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207995
Record name 2-((Acetyloxy)methoxy)ethyl acetate
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59278-00-1
Record name Ethanol, 2-[(acetyloxy)methoxy]-, 1-acetate
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Record name 2-((Acetyloxy)methoxy)ethyl acetate
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Record name 2-((Acetyloxy)methoxy)ethyl acetate
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Record name 2-[(acetyloxy)methoxy]ethyl acetate
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Foundational & Exploratory

An In-depth Technical Guide to 2-[(Acetyloxy)methoxy]ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-[(Acetyloxy)methoxy]ethyl acetate, a key intermediate in organic and pharmaceutical chemistry.

Introduction

This compound (CAS No. 59278-00-1) is an organic compound with the molecular formula C₇H₁₂O₅.[1][2][3] It is a carboxylic acid derivative characterized by multiple ester and ether functionalities.[4] This compound serves as a critical building block in various synthetic processes, most notably as an intermediate in the production of antiviral nucleoside analogs such as acyclovir and valacyclovir.[1][2][5] It is also monitored as a key impurity (Aciclovir Impurity 38, Valacyclovir Impurity 23) in the manufacturing of these active pharmaceutical ingredients (APIs).[1][6]

Chemical Structure and Nomenclature

The structure of this compound features an ethyl acetate backbone where one of the ethyl protons is substituted by an (acetyloxy)methoxy group. This unique arrangement of two ester groups and an ether linkage defines its chemical reactivity and utility.

chemical_structure C1 CH₃ C2 C C1->C2 O1 O C2->O1 // O2 O C2->O2 C3 CH₂ O2->C3 C4 CH₂ C3->C4 O3 O C4->O3 C5 CH₂ O3->C5 O4 O C5->O4 C6 C O4->C6 O5 O C6->O5 // C7 CH₃ C6->C7 p1 p2

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name 2-(acetyloxymethoxy)ethyl acetate[1][3]
CAS Number 59278-00-1[1][2][3][6][7]
Molecular Formula C₇H₁₂O₅[1][2][3][6]
Molecular Weight 176.17 g/mol [1][2][3][6]
InChI InChI=1S/C7H12O5/c1-6(8)11-4-3-10-5-12-7(2)9/h3-5H2,1-2H3[1][3][6]
InChI Key XFEQOLXBMLXKDE-UHFFFAOYSA-N[1][2][3][6]
Canonical SMILES CC(=O)OCCOCOC(=O)C[1][3]

| Synonyms | (2-Acetoxyethoxy)methyl acetate, 1,4-Diacetoxy-2-oxabutane, 2-Acetoxyethyl acetoxymethyl ether, 2-Oxa-1,4-butanediol diacetate[1][5][7][8] |

Physicochemical Properties

This compound is typically a clear, colorless to slightly yellow liquid.[1][4][7] Its physical and chemical properties are summarized below.

Table 2: Physicochemical Data

Property Value Source
Appearance Clear, colorless to yellowish liquid [1][4][7]
Boiling Point 114-118 °C at 4 Torr [1][6]
Density 1.1382 g/cm³ [1][6]
Refractive Index 1.4210 to 1.4250 [6]
Solubility Slightly soluble in chloroform, ethyl acetate, and methanol; limited solubility in water. [1][4][6]
Purity ≥95% - >97% (commercial grades) [2]

| Storage | Sealed in a dry environment at room temperature, stable below 40°C. |[4][6] |

Experimental Protocols

The synthesis of this compound can be achieved through several routes. The following are key methodologies cited in the literature.

This industrial method involves a two-step process and achieves high yields.

  • Objective: To synthesize this compound from ethylene glycol and formaldehyde.

  • Step 1: Formation of 1,3-Dioxolane

    • React ethylene glycol with aqueous formaldehyde in a molar ratio of 1:1.2.

    • Use an acid catalyst (e.g., sulfuric acid).

    • Maintain the reaction temperature at 80–90°C to drive the formation of the 1,3-dioxolane intermediate.[1]

  • Step 2: Acetylation

    • The resulting 1,3-dioxolane is directly reacted with acetic anhydride.[1][9]

    • This step cleaves the dioxolane ring and acetylates the resulting hydroxyl groups to form the final product.

  • Yield: This process can achieve yields exceeding 85%.[1]

  • Purification: The final product is purified by fractional distillation under reduced pressure.[2]

This is a common laboratory-scale synthesis method.

  • Objective: To synthesize the target compound through direct esterification.

  • Methodology:

    • React acetic anhydride with 2-methoxyethyl alcohol in the presence of an acid catalyst.[1]

    • Alternatively, acetyl chloride can be used as the acylating agent with 2-methoxyethyl alcohol.[1]

    • Maintain controlled reaction temperatures, typically between 60–80°C.[2]

    • Following the reaction, the product is isolated and purified, usually via distillation.[1]

Analytical Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard methods for the analysis and purification of this compound.

  • Method: Reversed-phase HPLC.

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, water, and phosphoric acid.[2]

  • Application: This method is used for purity validation (>97%), quantification of the compound as an impurity in APIs like valacyclovir, and for preparative separation to isolate the compound.[2]

  • Detection: HPLC is often coupled with mass spectrometry (MS) for detailed structural confirmation and analysis.[2]

Logical Workflow for Synthesis and Analysis

The general workflow from synthesis to quality control for this compound is outlined below.

workflow synthesis Synthesis reaction Chemical Reaction (Acetylation) synthesis->reaction purification Purification distillation Fractional Distillation (Reduced Pressure) purification->distillation analysis Analysis hplc_analysis HPLC / GC-MS Analysis analysis->hplc_analysis final Final Product (>97% Purity) start_materials Starting Materials (e.g., 1,3-Dioxolane, Acetic Anhydride) start_materials->synthesis crude_product Crude Product reaction->crude_product crude_product->purification distillation->analysis hplc_analysis->final

Caption: General workflow for the synthesis and quality control of the compound.

Applications in Drug Development

The primary significance of this compound lies in its role within the pharmaceutical industry.

  • Intermediate for Antivirals: It is a crucial intermediate in the synthesis of acyclic nucleoside analogs, which are potent antiviral agents.[2] Specifically, it is used in the production of acyclovir and its prodrug, valacyclovir, which are widely used to treat herpes simplex virus (HSV) infections.[1][2]

  • Alkylating Agent: The compound functions as an alkylating agent, providing the side chain required for the synthesis of these antiviral drugs.[2]

  • Impurity Standard: Due to its role as a precursor, it is also a known process-related impurity in the final drug product. Regulatory bodies like the FDA require its quantification to ensure the safety and purity of valacyclovir.[1] HPLC methods are essential for this quality control step.[2]

References

Technical Guide: Chemical Properties and Applications of 2-[(Acetyloxy)methoxy]ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-[(Acetyloxy)methoxy]ethyl acetate (CAS No. 59278-00-1). This compound is a key intermediate in the synthesis of various organic molecules, most notably antiviral prodrugs such as acyclovir and valacyclovir.[1] This document details its physicochemical characteristics, provides experimental protocols for its synthesis and purification, and explores its role in biological pathways. The information is presented to support research and development activities in the pharmaceutical and chemical industries.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a mild, ester-like odor.[2] It is characterized by its multiple ester functionalities, which contribute to its reactivity and utility in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₅[1][2]
Molecular Weight 176.17 g/mol [1]
CAS Number 59278-00-1[1][2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 114-118 °C at 4 TorrSmolecule
Density 1.1382 g/cm³Smolecule
Refractive Index 1.4210 - 1.4250ChemicalBook
Solubility Slightly soluble in chloroform, ethyl acetate, and methanol. Limited solubility in water.ChemicalBook,[2]
Stability Stable below 40°C. Should be stored in a dry, sealed container at room temperature.[2]

Synonyms: (2-Acetoxyethoxy)methyl acetate, 1,4-Diacetoxy-2-oxabutane, 2-Acetoxyethyl acetoxymethyl ether.[1]

Spectral Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two acetyl methyl groups, the two methylene groups of the ethyl chain, and the methylene group of the methoxy moiety.

  • ¹³C NMR: The carbon NMR spectrum would likely display signals for the carbonyl carbons of the acetate groups, the methyl carbons of the acetate groups, and the various methylene carbons in the ethyl and methoxy groups.

2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to exhibit strong absorption bands characteristic of ester functional groups, including:

  • C=O stretching vibrations around 1740-1760 cm⁻¹.

  • C-O stretching vibrations in the region of 1000-1300 cm⁻¹.

2.3. Mass Spectrometry (MS) (Predicted)

The mass spectrum would likely show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for esters would be expected, involving the loss of acetyl and ethoxy groups.

Experimental Protocols

3.1. Synthesis of this compound

A common industrial method for the synthesis of this compound involves the reaction of 1,3-dioxolane with acetic anhydride in the presence of an acid catalyst.[1]

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification reactants 1,3-Dioxolane + Acetic Anhydride (Acid Catalyst) reaction Reaction Mixture (Stirring at controlled temperature) reactants->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup crude Crude Product workup->crude distillation Fractional Distillation (Under Reduced Pressure) crude->distillation pure_product Pure this compound distillation->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Detailed Methodology:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reaction: Charge the flask with acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid). Cool the mixture in an ice bath.

  • Addition of Reactant: Add 1,3-dioxolane dropwise from the dropping funnel to the stirred solution, maintaining the temperature below a specified limit to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours to ensure the reaction goes to completion. Monitor the reaction progress using a suitable analytical technique like gas chromatography (GC).

  • Workup: Cool the reaction mixture and slowly add it to a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

3.2. Purification by Fractional Distillation

The crude this compound is purified by fractional distillation under reduced pressure to obtain the high-purity product.

Detailed Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum pump, a pressure gauge (manometer), a heating mantle, a distillation flask containing the crude product and boiling chips, a fractionating column, a condenser, and receiving flasks.

  • Distillation: Gradually reduce the pressure in the system to the desired level (e.g., 4 Torr). Begin heating the distillation flask.

  • Fraction Collection: Collect and discard the initial low-boiling fractions. Carefully monitor the temperature at the head of the column and collect the fraction that distills at a constant temperature corresponding to the boiling point of the product at that pressure (114-118 °C at 4 Torr).

  • Product: The collected fraction should be the pure this compound. Confirm the purity using analytical methods such as GC or NMR spectroscopy.

Biological Significance and Applications

4.1. Intermediate for Antiviral Prodrugs

This compound is a crucial building block in the synthesis of acyclic nucleoside analogs, which are potent antiviral agents.[3] Specifically, it serves as a precursor to the side chain of acyclovir, a widely used drug for the treatment of herpes simplex virus (HSV) infections. The compound's structure allows for its incorporation into the final drug molecule, which, as a prodrug, is converted to its active form within the body.

Acyclovir Activation Pathway

G Acyclovir Acyclovir ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Viral Thymidine Kinase ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Host Cell Kinases ACV_TP Acyclovir Triphosphate ACV_DP->ACV_TP Host Cell Kinases DNA_Polymerase Viral DNA Polymerase ACV_TP->DNA_Polymerase Inhibits Chain_Termination Chain Termination (Inhibition of Viral Replication) DNA_Polymerase->Chain_Termination Leads to

Caption: Activation pathway of the antiviral drug acyclovir.

4.2. Potential as an Enzyme Inhibitor

Research has suggested that this compound may act as an inhibitor of orotidine 5'-monophosphate decarboxylase (OMPDC).[1] This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. By inhibiting OMPDC, the compound could potentially disrupt the proliferation of rapidly dividing cells, such as cancer cells or virus-infected cells.

De Novo Pyrimidine Biosynthesis Pathway

G Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP UMP Uridine 5'-Monophosphate (UMP) OMP->UMP OMPDC Nucleotides UTP, CTP, TTP (for DNA/RNA Synthesis) UMP->Nucleotides Inhibitor This compound OMPDC Orotidine 5'-Monophosphate Decarboxylase (OMPDC) Inhibitor->OMPDC Inhibits

Caption: Inhibition of OMP Decarboxylase in the pyrimidine biosynthesis pathway.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of antiviral medications. Its chemical properties, characterized by the presence of multiple ester groups, allow for its versatile use in organic synthesis. The experimental protocols provided in this guide offer a foundation for its laboratory-scale preparation and purification. Further research into its potential as an enzyme inhibitor may open up new avenues for its application in drug development.

References

2-[(Acetyloxy)methoxy]ethyl acetate CAS number 59278-00-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-[(Acetyloxy)methoxy]ethyl Acetate (CAS 59278-00-1)

Introduction

This compound, identified by the CAS number 59278-00-1, is an organic compound with the molecular formula C₇H₁₂O₅.[1][2] It is a clear, colorless to slightly yellow liquid with a mild, ester-like odor.[3] This compound is a key intermediate in various organic syntheses, most notably in the pharmaceutical industry for the production of antiviral nucleoside analogs such as acyclovir and valacyclovir.[1][4] Its unique structure, featuring multiple ester functionalities, also lends it to applications in the coatings and adhesives industries.[3] This guide provides a comprehensive overview of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These parameters are critical for its handling, storage, and application in experimental workflows.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₅[1][2]
Molecular Weight 176.17 g/mol [1][2][5]
Appearance Clear, colorless to slightly yellow liquid[1][3]
Boiling Point 114-118 °C at 4 Torr; 225.2 °C at 760 mmHg[1][5][6]
Density 1.119 - 1.1382 g/cm³[1][5]
Refractive Index 1.419[5]
Flash Point 90.9 °C[5]
Solubility Slightly soluble in chloroform, ethyl acetate, and methanol; limited solubility in water.[1][3]
Topological Polar Surface Area 61.8 Ų[2][3]
Stability Stable below 40°C. Should be stored in a dry, room temperature environment.[3]

Synthesis and Manufacturing

The synthesis of this compound was first reported in the early 1980s in the context of research into acyclonucleoside analogs.[1] Several synthetic routes exist, with the industrial-scale production commonly utilizing 1,3-dioxolane derivatives.

Industrial Synthesis Pathway

A prevalent industrial method involves a two-step process starting from ethylene glycol and formaldehyde.[1] This pathway is favored for its high yields, which can exceed 85%.[1] The key steps are the formation of 1,3-dioxolane, followed by acetylation.

G cluster_0 Step 1: 1,3-Dioxolane Formation cluster_1 Step 2: Acetylation A Ethylene Glycol C 1,3-Dioxolane A->C A->C Acid Catalyst (80-90°C) B Aqueous Formaldehyde B->C D Acetic Anhydride E This compound D->E C2 1,3-Dioxolane C2->E G cluster_pathway De Novo Pyrimidine Biosynthesis Start Precursors OMP Orotidine 5'-monophosphate Start->OMP Multiple Steps UMP Uridine Monophosphate (UMP) OMP->UMP OMP Decarboxylase (OMPDC) OMP_to_UMP_edge End RNA & DNA Synthesis UMP->End Inhibitor This compound Inhibitor->OMP_to_UMP_edge

References

In-Depth Technical Guide: 2-[(Acetyloxy)methoxy]ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Acetyloxy)methoxy]ethyl acetate is a key organic compound with significant applications in the pharmaceutical industry, primarily serving as a crucial intermediate in the synthesis of antiviral medications. Its chemical structure allows it to act as a versatile building block in various organic reactions. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and analytical methods, as well as its role as an enzyme inhibitor.

Nomenclature and Synonyms

The compound is identified by several names and registry numbers across different chemical databases and suppliers. A comprehensive list of its synonyms is provided below.

Identifier Type Identifier
IUPAC Name 2-(acetyloxymethoxy)ethyl acetate[1]
CAS Number 59278-00-1[1][2]
EC Number 261-686-7[3]
Molecular Formula C7H12O5[1][4]
Synonyms (2-Acetoxyethoxy)methyl acetate[5]
1,4-Diacetoxy-2-oxabutane[6]
2-Acetoxyethyl acetoxymethyl ether[1]
2-Oxa-1,4-butanediol diacetate[5]
Acetic Acid (2-Acetoxyethoxy)methyl Ester[5]
Acyclovir side chain[6]
Ethanol, 2-[(acetyloxy)methoxy]-, 1-acetate[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property Value Reference
Molecular Weight 176.17 g/mol [1][4]
Appearance Clear, colorless to slightly yellow liquid[1][2][3]
Density 1.119 - 1.1382 g/cm³[6][7]
Boiling Point 114-118 °C at 4 Torr; 225.2 ± 20.0 °C at 760 mmHg[1][5][6]
Flash Point 90.9 ± 21.8 °C[3]
Refractive Index 1.419 - 1.425[3][6]
Solubility Slightly soluble in chloroform, ethyl acetate, and methanol. Sparingly soluble in water.[1][2]
Stability Stable below 40°C. Should be stored in a dry, sealed container at room temperature.[2][6]

Experimental Protocols

Synthesis of this compound

This compound is commonly synthesized via the acetylation of 1,3-dioxolane with acetic anhydride. The following is a representative experimental protocol.

Materials:

  • 1,3-dioxolane

  • Acetic anhydride

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Inert solvent (e.g., toluene)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of 1,3-dioxolane in an inert solvent such as toluene, add a catalytic amount of an acid catalyst like p-toluenesulfonic acid.

  • Slowly add acetic anhydride to the mixture while maintaining the temperature at a controlled level, typically between 80-90°C.

  • The reaction mixture is refluxed for several hours (e.g., 6-7 hours) with vigorous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Synthesis of Acyclovir using this compound

This compound serves as a key side-chain precursor in the synthesis of the antiviral drug acyclovir. A general workflow is described below.

Materials:

  • Guanine

  • Hexamethyldisilazane (HMDS)

  • This compound

  • Phosphoric acid or p-toluenesulfonic acid

  • Toluene

  • Sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • Guanine is first protected by reacting it with an excess of hexamethyldisilazane (HMDS) to form a silylated derivative.

  • The protected guanine is then reacted with this compound in the presence of an acid catalyst such as phosphoric acid or p-toluenesulfonic acid in a high-boiling solvent like toluene.[8]

  • The reaction mixture is heated to reflux for several hours to facilitate the condensation reaction, forming N²,⁹-diacetyl-9-[(2-acetoxyethoxy)methyl]guanine.[8]

  • After the reaction, the intermediate is deprotected by treatment with an aqueous base, such as sodium hydroxide solution, followed by neutralization with an acid like hydrochloric acid to yield acyclovir.[9]

  • The crude acyclovir is then purified by recrystallization from water.[8]

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method is essential for the quality control and quantification of this compound. The following protocol provides a starting point for method development.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid in water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Prepare a stock solution of the reference standard in a suitable diluent (e.g., a mixture of water and methanol).

  • Prepare working standard solutions by serially diluting the stock solution.

  • Accurately weigh the sample and dissolve it in the diluent to a known concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Validation Parameters (according to ICH guidelines):

  • Linearity: Establish a calibration curve by plotting peak area against concentration for a series of standards. The correlation coefficient (r²) should be > 0.999.[10]

  • Accuracy: Determine the percent recovery of spiked samples at different concentration levels. Recoveries should be within 98-102%.[11]

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should be < 2%.[11]

  • Specificity: Ensure that there is no interference from excipients or impurities at the retention time of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Biological Activity and Mechanism of Action

Inhibition of Orotidine 5'-Monophosphate Decarboxylase (OMPDC)

This compound has been identified as an inhibitor of orotidine 5'-monophosphate decarboxylase (OMPDC), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[1]

The de novo pyrimidine biosynthesis pathway begins with simple precursors and culminates in the formation of uridine monophosphate (UMP).[12] OMP decarboxylase catalyzes the final step in this pathway, the decarboxylation of orotidine monophosphate (OMP) to UMP.[13] By inhibiting OMPDC, this compound can disrupt the supply of pyrimidine nucleotides, thereby impeding cell proliferation and viral replication, which rely on the host cell's machinery.[1] This mechanism of action makes it a subject of interest for potential anticancer and antiviral therapies.[1]

Pyrimidine_Biosynthesis_Inhibition Glutamine Glutamine + Bicarbonate Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate CAD Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine Monophosphate (OMP) Orotate->OMP UMPS (OPRT) PRPP PRPP PRPP->OMP UMPS_OMPDC UMPS (OMP Decarboxylase) OMP->UMPS_OMPDC UMP Uridine Monophosphate (UMP) Nucleotides Pyrimidine Nucleotides (UTP, CTP, TTP) UMP->Nucleotides CAD CAD DHODH DHODH UMPS_OPRT UMPS (OPRT activity) UMPS_OMPDC->UMP Inhibitor 2-[(Acetyloxy)methoxy]ethyl acetate Inhibitor->UMPS_OMPDC Inhibition

De novo pyrimidine biosynthesis pathway and inhibition of OMP decarboxylase.

Logical Relationships in Acyclovir Synthesis

The synthesis of acyclovir from guanine using this compound involves a series of logical steps designed to achieve regioselective alkylation at the N-9 position of the purine ring.

Acyclovir_Synthesis_Workflow Guanine Guanine Protection Protection of -NH₂ and -OH groups Guanine->Protection HMDS Hexamethyldisilazane (HMDS) HMDS->Protection Protected_Guanine Silylated Guanine (Protected) Condensation N-9 Alkylation (Condensation) Protected_Guanine->Condensation Acetate_Intermediate 2-[(Acetyloxy)methoxy]ethyl acetate Acetate_Intermediate->Condensation Coupled_Product N²,⁹-Diacetyl-9-[(2-acetoxyethoxy)methyl]guanine Deprotection Deprotection (Hydrolysis) Coupled_Product->Deprotection Base Aqueous Base (e.g., NaOH) Base->Deprotection Acyclovir Acyclovir Purification Purification (Recrystallization) Acyclovir->Purification Final_Product Pure Acyclovir Purification->Final_Product Protection->Protected_Guanine Condensation->Coupled_Product Deprotection->Acyclovir

Workflow for the synthesis of Acyclovir.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its role as a key intermediate in the production of antiviral drugs like acyclovir and its potential as an enzyme inhibitor highlight its importance in drug development. This guide has provided a detailed overview of its properties, synthesis, and analytical methods to support further research and application of this versatile molecule.

References

2-[(Acetyloxy)methoxy]ethyl acetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 2-[(Acetyloxy)methoxy]ethyl acetate reveals its precise molecular characteristics, which are fundamental for its application in research and development. This guide summarizes the core quantitative data for this compound.

The molecular formula and weight are critical parameters for experimental design and interpretation in chemical and biological research. The accepted values for this compound are presented below.

ParameterValue
Molecular Formula C7H12O5[1][2][3][4][5][6]
Molecular Weight 176.17 g/mol [1][2][3][4]

References

Technical Guide: Hazard Assessment of 2-[(Acetyloxy)methoxy]ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazardous properties of 2-[(Acetyloxy)methoxy]ethyl acetate (CAS No. 59278-00-1). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development who may handle or be exposed to this substance. This guide summarizes the available safety information, outlines standard toxicological testing methodologies, and presents the data in a clear and accessible format.

Executive Summary

Based on available data, This compound is classified as a hazardous substance . Its primary hazards, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), include acute toxicity (harmful if swallowed, in contact with skin, or if inhaled), skin irritation, and serious eye irritation.[1][2][3][4] Some sources also indicate a potential for respiratory irritation.[3][5] It is imperative that appropriate safety precautions are taken when handling this chemical.

GHS Hazard Identification and Classification

The GHS classification for this compound is summarized below. It is important to note that while there is broad agreement on the key hazards, the exact classification percentages can vary slightly between suppliers, which may be due to different impurity profiles or the data sources used.[1]

Table 1: GHS Hazard Classification for this compound

Hazard ClassGHS CategorySignal WordHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
alt text
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin
alt text
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
alt text
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation
alt text
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled
alt text
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3WarningH335: May cause respiratory irritation
alt text

Source: Aggregated data from multiple chemical suppliers and databases.[1][2][3][4][5]

Precautionary Statements

A comprehensive list of precautionary statements is provided in the safety data sheets for this compound. Key recommendations include:

Table 2: Selected Precautionary Statements for this compound

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337+P313If eye irritation persists: Get medical advice/attention.
P501Dispose of contents/container to an approved waste disposal plant.

Source: Aggregated data from multiple chemical suppliers and databases.[2][3][6]

Toxicological Data

For comparison, toxicological data for a related compound, 2-Methoxy-1-methylethyl acetate (CAS No. 108-65-6), are presented below. However, it is crucial to handle this compound with the precautions appropriate for a substance with its specific GHS classification, as toxicological properties can vary significantly even between structurally related chemicals.

Table 3: Toxicological Data for 2-Methoxy-1-methylethyl acetate (CAS No. 108-65-6)

TestSpeciesRouteValueReference
LD50Rat (male and female)Oral6,190 - 10,000 mg/kg
LD50Rat (male and female)Dermal> 2,000 mg/kg
Skin IrritationRabbitDermalNo skin irritation

Experimental Protocols for Hazard Assessment

The determination of the hazardous properties of a chemical substance is typically conducted following standardized and internationally recognized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the principles of the OECD test guidelines relevant to the hazards identified for this compound.

Acute Oral Toxicity (OECD Guideline 425)

The acute oral toxicity of a substance provides information on the potential health hazards arising from a single oral exposure. The "Up-and-Down Procedure" (UDP) is one of the methods used to determine the LD50.

  • Principle: A single animal is dosed at a specific level. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This sequential dosing allows for an estimation of the LD50 with a reduced number of animals compared to traditional methods.[7]

  • Procedure:

    • Animal Selection: Typically, female rats are used.[7]

    • Dosing: The test substance is administered in a single dose by gavage.

    • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[7]

    • Endpoint: The LD50 is calculated using a statistical method based on the outcomes of the sequential dosing.

Acute Dermal Toxicity (OECD Guideline 402)

This test assesses the adverse effects of a single dermal exposure to a substance.

  • Principle: The test substance is applied to a shaved area of the skin of the test animal, and the site is covered with a porous gauze dressing.[8][9][10]

  • Procedure:

    • Animal Selection: Rats or rabbits are commonly used.[8]

    • Application: The substance is applied to an area of at least 10% of the body surface and held in contact with the skin for 24 hours.[9][10]

    • Observation: Animals are observed for signs of toxicity and mortality for 14 days.[8][10]

    • Endpoint: The LD50 is determined, along with observations of any skin reactions at the application site.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This guideline is used to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Principle: A small amount of the test substance is applied to a patch of skin on a single animal.[11][12][13][14]

  • Procedure:

    • Animal Selection: The albino rabbit is the preferred species.[13]

    • Application: 0.5 mL of a liquid or 0.5 g of a solid is applied to the skin for a 4-hour exposure period.[13]

    • Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) after patch removal, and observations continue for up to 14 days to assess the reversibility of the effects.[11][13]

    • Scoring: The severity of the skin reactions is scored, and the substance is classified based on the scores and the reversibility of the lesions.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.

  • Principle: The test substance is instilled into the conjunctival sac of one eye of an experimental animal, with the other eye serving as a control.[15][16][17][18][19]

  • Procedure:

    • Animal Selection: The albino rabbit is the recommended species.[17][19]

    • Application: A single dose of the substance is applied to one eye.

    • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva. The observation period can extend up to 21 days to assess reversibility.[19]

    • Scoring: Lesions are scored, and the substance is classified based on the severity and persistence of the ocular responses. The use of analgesics and anesthetics is now recommended to minimize animal distress.[16][19]

Visualized Workflows

The following diagrams illustrate the logical flow for hazard assessment and communication for a chemical substance like this compound.

HazardCommunicationWorkflow cluster_assessment Hazard Assessment cluster_communication Hazard Communication Data Toxicological & Physicochemical Data Classification Hazard Classification Data->Classification GHS_Criteria GHS Classification Criteria GHS_Criteria->Classification SDS Safety Data Sheet (SDS) Classification->SDS Populates Label Product Label Classification->Label Determines Content Pictograms Hazard Pictograms Label->Pictograms SignalWord Signal Word Label->SignalWord HazardStatements Hazard Statements Label->HazardStatements PrecautionaryStatements Precautionary Statements Label->PrecautionaryStatements

Caption: Hazard Assessment and Communication Workflow.

ExperimentalWorkflow cluster_oral Acute Oral Toxicity (OECD 425) cluster_dermal Acute Dermal Toxicity (OECD 402) cluster_skin_eye Irritation/Corrosion substance This compound oral_test Sequential Dosing (Rat) substance->oral_test dermal_test 24-Hour Application (Rabbit/Rat) substance->dermal_test skin_test Skin Irritation (OECD 404) 4-Hour Exposure (Rabbit) substance->skin_test eye_test Eye Irritation (OECD 405) Single Instillation (Rabbit) substance->eye_test oral_obs 14-Day Observation oral_test->oral_obs oral_endpoint LD50 Calculation oral_obs->oral_endpoint dermal_obs 14-Day Observation dermal_test->dermal_obs dermal_endpoint LD50 & Skin Effects dermal_obs->dermal_endpoint skin_endpoint Scoring of Erythema & Edema skin_test->skin_endpoint eye_endpoint Scoring of Ocular Lesions eye_test->eye_endpoint

Caption: Standard Toxicological Testing Workflow.

Conclusion

This compound is a hazardous substance that requires careful handling. The available GHS data consistently indicate that it is harmful through oral, dermal, and inhalation routes of exposure, and is an irritant to the skin and eyes.[1][2][3][4] Professionals working with this compound should adhere to the precautionary statements outlined in the safety data sheet, including the use of appropriate personal protective equipment. While specific quantitative toxicological data for this compound are not widely available, the standardized OECD test guidelines provide a framework for understanding how its hazardous properties would be experimentally determined. Researchers should always consult the most up-to-date safety data sheet from their supplier before handling this chemical.

References

Unveiling the Biological Potential of 2-[(Acetyloxy)methoxy]ethyl acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Acetyloxy)methoxy]ethyl acetate is a chemical compound for which, despite a thorough review of scientific literature and chemical databases, there is currently no publicly available information regarding its specific biological activities. Its chemical structure suggests potential as a prodrug or a biocompatible solvent, but definitive studies on its efficacy, mechanism of action, or therapeutic applications are absent from current scientific discourse. This guide addresses the current knowledge gap and provides a theoretical framework for investigating the potential biological activities of this compound.

Compound Profile

A summary of the key identifiers for this compound is provided below.

IdentifierValue
IUPAC Name2-(acetoxymethoxy)ethyl acetate
CAS Number59278-00-1
Molecular FormulaC7H12O5
Molecular Weight176.17 g/mol
Canonical SMILESCC(=O)OCCOC(=O)C

Theoretical Potential and Postulated Mechanisms

Given its chemical structure, which contains two ester groups, it is plausible that this compound could act as a prodrug. The ester linkages may be susceptible to hydrolysis by esterase enzymes present in the body, leading to the release of smaller, potentially bioactive molecules.

Hypothetical Hydrolysis Pathway

The following diagram illustrates a hypothetical enzymatic hydrolysis pathway for this compound.

G A This compound B Esterase-mediated Hydrolysis A->B C Acetic Acid B->C D 2-(Hydroxymethoxy)ethyl acetate B->D E Further Hydrolysis D->E F Ethylene Glycol E->F G Formaldehyde E->G H Acetic Acid E->H

Caption: Hypothetical enzymatic breakdown of this compound.

The potential biological effects would then depend on the bioactivity of the released molecules: ethylene glycol, formaldehyde, and acetic acid. While acetic acid is a common metabolite, ethylene glycol and formaldehyde are known to have significant toxicity. This raises important questions about the potential toxicological profile of this compound if it were to be used in a biological context.

Proposed Experimental Workflow for Biological Evaluation

To elucidate the potential biological activities of this compound, a structured experimental workflow is proposed. This workflow is designed to first assess its cytotoxic potential and then to screen for a broad range of biological activities.

Proposed Screening Workflow

G cluster_0 Initial Assessment cluster_1 Broad Biological Screening cluster_2 Mechanism of Action Studies A Compound Synthesis & Purification B In vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Dose-Response Analysis B->C D Enzyme Inhibition Assays C->D E Receptor Binding Assays C->E F Antimicrobial Activity Screening C->F G Anti-inflammatory Assays C->G H Target Identification D->H E->H F->H G->H I Signaling Pathway Analysis H->I J In vivo Model Studies I->J

Caption: Proposed workflow for the biological evaluation of this compound.

Detailed Experimental Protocols

Should preliminary studies indicate any biological activity, the following are examples of detailed experimental protocols that could be employed for further investigation.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration at which this compound exhibits cytotoxic effects on a cell line (e.g., HeLa, HEK293).

  • Methodology:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the medium in the wells with the compound dilutions and incubate for 24, 48, and 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

2. Enzyme Inhibition Assay (Example: Acetylcholinesterase Inhibition)

  • Objective: To assess the inhibitory potential of the compound against a specific enzyme, such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.

  • Methodology:

    • Prepare a reaction mixture containing phosphate buffer, DTNB (Ellman's reagent), and the test compound at various concentrations.

    • Add AChE enzyme to the mixture and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm every minute for 5 minutes.

    • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

The biological activity of this compound remains an open question. The information presented here provides a foundational framework for initiating research into this compound. Its structural features suggest a potential role as a prodrug, but this hypothesis requires rigorous experimental validation. Future research should focus on the proposed experimental workflow, starting with a comprehensive assessment of its cytotoxicity, followed by broad screening for various biological activities. Any positive "hits" would then warrant in-depth mechanism of action studies, including target identification and in vivo efficacy and toxicity evaluations. The lack of existing data presents a unique opportunity for novel discoveries in the field of medicinal chemistry and drug development.

Unveiling the Potential of 2-[(Acetyloxy)methoxy]ethyl Acetate: A Technical Guide on its Antiviral and Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[(Acetyloxy)methoxy]ethyl acetate, a key intermediate in the synthesis of prominent antiviral nucleoside analogs, is emerging as a molecule of interest for its own potential biological activities. This technical guide delves into the existing research on the antiviral and anticancer properties of this compound, presenting available quantitative data, detailed experimental methodologies, and an exploration of its known mechanisms of action, including its role as an inhibitor of orotidine 5'-monophosphate decarboxylase (OMPDC). This document aims to provide a comprehensive resource for researchers and professionals in drug development exploring the therapeutic utility of this compound and its derivatives.

Introduction

This compound, with the CAS number 59278-00-1, is a diester that has historically been recognized for its critical role as an alkylating agent in the synthesis of acyclic nucleoside analogs, most notably acyclovir and its prodrugs. These analogs are potent antiviral agents, particularly effective against herpes simplex virus (HSV). Beyond its role as a synthetic precursor, recent findings have indicated that this compound itself, also identified as FA64791, may possess intrinsic biological activity. This guide provides an in-depth examination of the current understanding of its antiviral and anticancer potential.

Chemical Properties

PropertyValue
Molecular FormulaC7H12O5
Molecular Weight176.17 g/mol
IUPAC Name2-(acetyloxymethoxy)ethyl acetate
CAS Number59278-00-1
AppearanceColorless to slightly yellow liquid

Anticancer Properties

While direct quantitative data on the anticancer activity of this compound is limited, studies on its derivatives have shown promising results. The primary proposed mechanism for its anticancer potential is the inhibition of orotidine 5'-monophosphate decarboxylase (OMPDC), a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting OMPDC, the compound can disrupt the synthesis of RNA and DNA precursors, thereby impeding the proliferation of rapidly dividing cancer cells.

Quantitative Data on Derivatives

In vitro studies have demonstrated the efficacy of derivatives synthesized from this compound against various cancer cell lines. The following table summarizes the available data on the anticancer activity of these derivatives.

Cell LineCancer TypeIC50 (µg/mL)Inhibition (%) at 250 µg/mL
MCF-7Breast Cancer12597.62
HeLaCervical Cancer12544.15
HepG2Liver Cancer250Not specified

It is crucial to note that these values represent the activity of derivatives and not this compound itself.

Signaling Pathways

Research suggests that derivatives of this compound may exert their anticancer effects by modulating key signaling pathways involved in cancer progression, such as the NF-κB and AP-1 pathways.

anticancer_pathway cluster_inhibition Inhibition of Pyrimidine Biosynthesis cluster_signaling Modulation of Signaling Pathways OMPDC OMPDC Reduced Cancer Cell\nProliferation Reduced Cancer Cell Proliferation OMPDC->Reduced Cancer Cell\nProliferation NFkB NF-κB NFkB->Reduced Cancer Cell\nProliferation AP1 AP-1 AP1->Reduced Cancer Cell\nProliferation 2-[(Acetyloxy)methoxy]ethyl\nacetate 2-[(Acetyloxy)methoxy]ethyl acetate Derivatives Derivatives 2-[(Acetyloxy)methoxy]ethyl\nacetate->Derivatives Derivatives->OMPDC inhibit Derivatives->NFkB modulate Derivatives->AP1 modulate

Caption: Proposed anticancer mechanism of this compound derivatives.

Antiviral Properties

The established role of this compound is as a crucial intermediate in the synthesis of acyclic nucleoside analogs with potent antiviral activity, particularly against Herpes Simplex Virus (HSV). The mechanism involves the alkylation of purine nucleobases to create compounds that interfere with viral replication.

Mechanism of Action

The antiviral potential of compounds derived from this compound stems from their ability to act as nucleoside analogs. Once incorporated into the viral DNA chain, they terminate replication. Furthermore, the inhibition of OMPDC by the parent compound could also contribute to its antiviral effects by depleting the pool of pyrimidine nucleotides necessary for viral genome synthesis. Many viruses, including herpesviruses, are heavily reliant on the host cell's machinery for replication, making the pyrimidine biosynthesis pathway an attractive target for antiviral therapy.

antiviral_workflow 2-[(Acetyloxy)methoxy]ethyl\nacetate 2-[(Acetyloxy)methoxy]ethyl acetate Acyclic Nucleoside\nAnalogs Acyclic Nucleoside Analogs 2-[(Acetyloxy)methoxy]ethyl\nacetate->Acyclic Nucleoside\nAnalogs synthesis Viral DNA\nPolymerase Viral DNA Polymerase Acyclic Nucleoside\nAnalogs->Viral DNA\nPolymerase inhibit Viral DNA\nReplication Viral DNA Replication Viral DNA\nPolymerase->Viral DNA\nReplication catalyzes Inhibition of Viral\nReplication Inhibition of Viral Replication Viral DNA\nPolymerase->Inhibition of Viral\nReplication

Caption: Role in the synthesis of antiviral acyclic nucleoside analogs.

Experimental Protocols

Synthesis of Acyclic Nucleoside Analogs

A general procedure for the synthesis of α-branched purine-based acyclic nucleosides using this compound involves the alkylation of purine nucleobases. Optimized reaction conditions often utilize microwave irradiation to improve yields and regioselectivity.

Materials:

  • This compound

  • Appropriate purine nucleobase (e.g., adenine, guanine)

  • Solvent (e.g., DMSO, DMF)

  • Acid catalyst (e.g., sulfuric acid)

Procedure:

  • Dissolve the purine nucleobase in the chosen solvent.

  • Add this compound and the acid catalyst to the reaction mixture.

  • Heat the reaction mixture under controlled temperatures (e.g., 60-80°C) or using microwave irradiation for a specified time.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC).

  • Upon completion, purify the product using fractional distillation under reduced pressure or column chromatography.

Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete growth medium

  • 96-well plates

  • This compound or its derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

cytotoxicity_workflow A Seed Cells in 96-well Plate B Treat with Compound (24-72h) A->B C Add MTT Solution (4h incubation) B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for a standard MTT cytotoxicity assay.

Conclusion and Future Directions

This compound is a molecule with a dual role. It is a well-established and critical building block for the synthesis of important antiviral drugs. Furthermore, its identification as an inhibitor of OMPDC opens up new avenues for research into its direct anticancer and antiviral activities. Future studies should focus on elucidating the precise quantitative efficacy of this compound itself, rather than its derivatives, against a broader range of cancer cell lines and viruses. In-depth investigations into its interaction with OMPDC and its impact on cellular signaling pathways will be crucial for realizing its full therapeutic potential. The development of this compound as a prodrug that releases an active therapeutic agent upon enzymatic cleavage is another promising area for future exploration.

Methodological & Application

Synthesis of 2-[(Acetyloxy)methoxy]ethyl Acetate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed laboratory protocols for the synthesis of 2-[(acetyloxy)methoxy]ethyl acetate, a key intermediate in the production of various esters and ethers, and notably in the synthesis of antiviral drugs such as acyclovir and valacyclovir.[1] The protocols outlined below are based on established esterification and acylation reactions, offering researchers a comprehensive guide to producing this valuable compound. This application note includes detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthesis workflow.

Introduction

This compound, with the molecular formula C₇H₁₂O₅, is a carboxylic acid derivative appearing as a colorless to pale yellow liquid with a mild, ester-like odor.[2] Its utility as an intermediate in organic synthesis is significant, particularly in the pharmaceutical industry.[1][3] The compound's structure allows it to serve as a reactive intermediate for more complex molecules.[1] This document details two common laboratory-scale methods for its synthesis: a one-pot acylation of 2-hydroxyethyl acetate and a two-step synthesis via a 1,3-dioxolane intermediate.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₇H₁₂O₅[4]
Molecular Weight176.17 g/mol [4]
AppearanceColorless to pale yellow liquid[2]
Boiling Point~225.2°C at 760 mmHg[3]
SolubilityLimited solubility in water; soluble in common organic solvents[2]

Experimental Protocols

Protocol 1: One-Pot Acylation of 2-Hydroxyethyl Acetate

This protocol describes the synthesis of this compound from 2-hydroxyethyl acetate and chloromethyl acetate.

Materials:

  • 2-Hydroxyethyl acetate (Glycol monoacetate)

  • Chloromethyl acetate

  • Pyridine

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-hydroxyethyl acetate (1 equivalent) in anhydrous diethyl ether, add pyridine (1.2 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add chloromethyl acetate (1.1 equivalents) to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.

  • Wash the filtrate sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[3]

Protocol 2: Two-Step Synthesis via 1,3-Dioxolane Intermediate

This industrial synthesis method involves the reaction of ethylene glycol with formaldehyde, followed by acetylation.[1]

Step 1: Synthesis of 1,3-Dioxolane

Materials:

  • Ethylene glycol

  • Aqueous formaldehyde (37%)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Combine ethylene glycol (1.0 molar equivalent) and aqueous formaldehyde (1.2 molar equivalents) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.[1]

  • Add a catalytic amount of p-toluenesulfonic acid and toluene.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. The reaction is typically maintained at 80–90°C.[1]

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Neutralize the catalyst with a mild base (e.g., sodium bicarbonate).

  • The resulting 1,3-dioxolane can be purified by distillation.

Step 2: Acetylation of 1,3-Dioxolane

Materials:

  • 1,3-Dioxolane (from Step 1)

  • Acetic anhydride

  • Acid catalyst (e.g., sulfuric acid)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 1,3-dioxolane (1 equivalent) in dichloromethane.

  • Add acetic anhydride (2.2 equivalents) to the solution.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify by vacuum distillation to yield this compound.[1]

Reaction Parameters and Yields

ParameterProtocol 1 (Acylation)Protocol 2 (1,3-Dioxolane)Reference
Starting Materials 2-Hydroxyethyl acetate, Chloromethyl acetateEthylene glycol, Formaldehyde, Acetic anhydride
Key Intermediates N/A1,3-Dioxolane[1]
Catalyst Pyridine (acts as base and catalyst)Acid catalyst (e.g., p-TSA, H₂SO₄)[1]
Solvent Diethyl etherToluene, Dichloromethane[1]
Reaction Temperature 0°C to Room Temperature80-90°C (Step 1), Room Temperature (Step 2)[1]
Typical Yield >70% (optimized)>85%[1][3]
Purification Method Fractional distillation under reduced pressureVacuum distillation[1][3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_protocol1 Protocol 1: One-Pot Acylation cluster_protocol2 Protocol 2: Two-Step Synthesis A1 2-Hydroxyethyl acetate R1 Reaction at 0°C to RT A1->R1 B1 Chloromethyl acetate B1->R1 C1 Pyridine Diethyl ether C1->R1 W1 Work-up (Filtration, Washing, Drying) R1->W1 P1 Purification (Fractional Distillation) W1->P1 F1 This compound P1->F1 A2 Ethylene glycol R2 Step 1: 1,3-Dioxolane Formation (80-90°C) A2->R2 B2 Formaldehyde B2->R2 C2 p-TSA Toluene C2->R2 I2 1,3-Dioxolane R2->I2 R3 Step 2: Acetylation (Room Temperature) I2->R3 D2 Acetic anhydride D2->R3 E2 H₂SO₄ DCM E2->R3 W2 Work-up (Quenching, Extraction, Drying) R3->W2 P2 Purification (Vacuum Distillation) W2->P2 F2 This compound P2->F2

Caption: Synthesis workflows for this compound.

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for analysis and purification. A typical mobile phase consists of acetonitrile, water, and phosphoric acid.[3][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to validate the purity and confirm the molecular weight of the final product.[3]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • The compound is classified as an irritant.[4]

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).

Conclusion

The protocols described in this application note provide a detailed guide for the successful synthesis of this compound in a laboratory setting. Researchers can adapt these methods based on available starting materials and equipment. The provided data and workflow diagrams serve as a valuable resource for planning and executing the synthesis of this important chemical intermediate.

References

Application Notes and Protocols for 2-[(Acetyloxy)methoxy]ethyl Acetate as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Acetyloxy)methoxy]ethyl acetate, also known as 1,4-diacetoxy-2-oxabutane, is a versatile difunctional molecule widely employed as an alkylating agent in organic synthesis.[1][2] Its utility is particularly prominent in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of antiviral nucleoside analogs, such as acyclovir and valacyclovir.[3] This document provides detailed application notes and experimental protocols for the use of this compound as an alkylating agent, along with relevant physicochemical data and mechanistic insights.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 59278-00-1[4]
Molecular Formula C₇H₁₂O₅[3][4]
Molecular Weight 176.17 g/mol [3][4]
Appearance Clear, colorless to slightly yellow liquid[1][3]
Boiling Point 114-118 °C at 4 Torr[3]
Density 1.1382 g/cm³[3]
Solubility Slightly soluble in chloroform, ethyl acetate, and methanol. Sparingly soluble in water.[1][3]
IUPAC Name 2-(acetyloxymethoxy)ethyl acetate[4]

Applications in Alkylation Reactions

This compound is a valuable reagent for the introduction of the -(CH₂)OCH₂CH₂OAc or related moieties onto various nucleophilic substrates. This is particularly useful in the synthesis of acyclic nucleoside analogs, where the acyclic side chain mimics the sugar moiety of natural nucleosides.

N-Alkylation of Heterocycles: Synthesis of Acyclovir

A primary application of this compound is the N-alkylation of purine and pyrimidine bases to produce antiviral drugs. The synthesis of acyclovir, a potent antiviral agent against herpes simplex virus (HSV), serves as a key example.[2]

Reaction Scheme:

O-Alkylation and C-Alkylation

While less common than N-alkylation, this compound can also be employed in O-alkylation and C-alkylation reactions under appropriate conditions, expanding its utility in the synthesis of diverse molecular scaffolds.

Experimental Protocols

General Considerations
  • Reactions involving this compound should be carried out in a well-ventilated fume hood.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn.

  • Reagents and solvents should be of appropriate purity for the intended synthesis.

Protocol: One-Pot Synthesis of Acyclovir

This protocol details a one-pot synthesis of acyclovir from guanine using this compound as the alkylating agent.

Materials:

  • Guanine

  • Acetic anhydride

  • Phosphoric acid (85.5%)

  • Toluene

  • This compound

  • Ethyl acetate

  • Ammonium hydroxide (30%)

Procedure:

  • Acetylation of Guanine: In a suitable reaction vessel, suspend guanine in a mixture of acetic anhydride and a catalytic amount of phosphoric acid.

  • Heat the mixture to reflux with stirring to form N²,⁹-diacetylguanine.

  • Alkylation: After cooling, add toluene and this compound to the reaction mixture.

  • Add a catalytic amount of phosphoric acid and reflux the mixture for 6-7 hours with vigorous stirring.

  • Work-up and Deprotection: Remove toluene and excess acetic anhydride under reduced pressure.

  • Heat the residue at 80°C under reduced pressure for 2 hours.

  • Cool the residue to room temperature and triturate with ethyl acetate. Stir at room temperature overnight.

  • Collect the resulting solid by filtration and wash with ethyl acetate.

  • Dissolve the solid in 30% ammonium hydroxide to effect deacetylation.

  • Isolation: Neutralize the solution to precipitate acyclovir. Collect the product by filtration, wash with water, and dry.

Quantitative Data:

ParameterValue
Overall Yield ~59%
Purity Meets British Pharmacopoeia 2007 standards

Mechanism of Alkylation

The alkylation reaction with this compound proceeds via a nucleophilic substitution mechanism. The electron-withdrawing acetate groups enhance the electrophilicity of the adjacent methylene group, making it susceptible to attack by nucleophiles.

In the case of acyclovir synthesis, the N9-position of the guanine ring acts as the nucleophile, attacking the electrophilic carbon of the this compound side chain. This is followed by the removal of the acetyl protecting groups under basic conditions to yield the final product.

G cluster_0 Alkylation Mechanism Nuc Nucleophile (e.g., Guanine N9) TransitionState Transition State Nuc->TransitionState Nucleophilic Attack AlkylatingAgent This compound AlkylatingAgent->TransitionState Product Alkylated Product TransitionState->Product LeavingGroup Leaving Group TransitionState->LeavingGroup

Caption: Generalized mechanism of alkylation.

Potential Biological Signaling Pathway Modulation

Some derivatives synthesized from this compound have been suggested to modulate key signaling pathways involved in cancer progression, such as NF-κB and AP-1.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of immune and inflammatory responses, cell survival, and proliferation.

NFkB_Pathway cluster_nucleus Stimuli Stimuli (e.g., Cytokines, LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression induces

Caption: Canonical NF-κB signaling pathway.

AP-1 Signaling Pathway

The AP-1 (Activator Protein-1) transcription factor is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

AP1_Pathway cluster_nucleus_ap1 Growth_Factors Growth Factors, Stress MAPK_Cascade MAPK Cascade (JNK, ERK, p38) Growth_Factors->MAPK_Cascade activates cJun_cFos c-Jun / c-Fos MAPK_Cascade->cJun_cFos phosphorylates AP1 AP-1 cJun_cFos->AP1 dimerize to form Nucleus_AP1 Nucleus AP1->Nucleus_AP1 translocates to Target_Genes Target Gene Expression Nucleus_AP1->Target_Genes regulates

Caption: Simplified AP-1 signaling pathway.

Conclusion

This compound is a highly effective and versatile alkylating agent with significant applications in the synthesis of pharmaceuticals, particularly antiviral nucleoside analogs. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in drug development and organic synthesis. A thorough understanding of its properties, reaction mechanisms, and handling procedures will facilitate its successful application in the laboratory and in the development of novel therapeutic agents.

References

Application Notes and Protocols: The Role of 2-[(Acetyloxy)methoxy]ethyl acetate in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Acetyloxy)methoxy]ethyl acetate is a key organic intermediate primarily utilized in the synthesis of acyclic nucleoside analogues, a class of potent antiviral drugs. Its principal application in antiviral research is as an alkylating agent for the side chain of these therapeutic molecules, most notably in the industrial production of Acyclovir and its prodrug, Valacyclovir. While not possessing intrinsic antiviral activity itself, its role as a critical building block makes it fundamental to the development and manufacturing of therapies for herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[1][2]

These application notes provide an overview of its use in antiviral drug synthesis, detailed experimental protocols for the synthesis of Acyclovir using this compound, and standard assays for evaluating the biological activity of the resulting antiviral compounds.

Application in Antiviral Drug Synthesis

The primary utility of this compound in antiviral research lies in its function as a precursor for the (2-hydroxyethoxy)methyl side chain of Acyclovir. The synthesis involves the N-alkylation of a protected guanine derivative. A significant challenge in this synthesis is achieving regioselectivity, specifically the alkylation at the N-9 position of the purine ring over the N-7 position. The N-9 isomer is the biologically active form of Acyclovir.

Chemical Structure and Properties
PropertyValue
Chemical Name This compound
Synonyms 2-Oxa-1,4-butanediol diacetate
CAS Number 59278-00-1
Molecular Formula C₇H₁₂O₅
Molecular Weight 176.17 g/mol

Experimental Protocols

The following protocols describe the synthesis of Acyclovir using this compound as the alkylating agent, followed by standard procedures for assessing the cytotoxicity and antiviral efficacy of the synthesized compound.

Protocol 1: Synthesis of Acyclovir

This protocol is a representative synthesis adapted from established methodologies.

Step 1: Acetylation of Guanine

  • To a suspension of guanine (1 mole) in acetic anhydride (5 moles), add a catalytic amount of an acid catalyst (e.g., phosphoric acid).

  • Heat the mixture with stirring to 120-130°C for 4-6 hours to form N²,9-diacetylguanine.

  • Cool the reaction mixture and collect the diacetylguanine precipitate by filtration. Wash with a suitable solvent like toluene and dry.

Step 2: N-9 Alkylation of Diacetylguanine

  • Suspend the dried diacetylguanine (1 mole) in a suitable high-boiling solvent (e.g., dimethylformamide or toluene).

  • Add this compound (1.2 to 1.5 moles) and an acid catalyst such as p-toluenesulfonic acid.

  • Heat the reaction mixture to 100-110°C for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the excess solvent under reduced pressure.

  • The resulting crude product, primarily N²-acetyl-9-[(2-acetoxyethoxy)methyl]guanine, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Deprotection to Acyclovir

  • Suspend the purified N²-acetyl-9-[(2-acetoxyethoxy)methyl]guanine (1 mole) in an aqueous solution of a base (e.g., 1M sodium hydroxide or aqueous ammonia).

  • Stir the mixture at room temperature for 12-24 hours to facilitate the hydrolysis of the acetyl groups.

  • Neutralize the reaction mixture with an acid (e.g., hydrochloric acid or acetic acid) to a pH of approximately 7.

  • The precipitated Acyclovir is collected by filtration, washed with cold water and then ethanol, and dried under vacuum.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the synthesized Acyclovir that is toxic to host cells.

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero cells) at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized Acyclovir in cell culture medium. Add the dilutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Protocol 3: Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of the synthesized Acyclovir to inhibit viral replication.

  • Cell Seeding: Seed 6-well plates with a suitable host cell line (e.g., Vero cells) and grow to confluence.

  • Virus Infection: Infect the cell monolayers with a known titer of virus (e.g., HSV-1) for 1-2 hours.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the synthesized Acyclovir and a gelling agent (e.g., carboxymethylcellulose or agarose).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization: Fix the cells with a solution of 10% formaldehyde and stain with a 0.1% crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Data Presentation

The following tables are examples of how to structure the quantitative data obtained from the experimental protocols.

Table 1: Synthesis of Acyclovir - Reaction Yields

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)Yield (%)
1N²,9-DiacetylguanineGuanine1 : 5 (Guanine:Acetic Anhydride)85-95
2N²-acetyl-9-[(2-acetoxyethoxy)methyl]guanineDiacetylguanine1 : 1.260-70
3AcyclovirN²-acetyl-9-[(2-acetoxyethoxy)methyl]guanine1 : excess base90-95

Table 2: Biological Activity of Synthesized Acyclovir

CompoundVirusCell LineCC₅₀ (µM)IC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Synthesized AcyclovirHSV-1Vero>1001.5>66.7
Synthesized AcyclovirHSV-2Vero>1002.0>50.0
Reference AcyclovirHSV-1Vero>1001.2>83.3

Visualizations

Diagram 1: Synthetic Pathway of Acyclovir

G cluster_0 Step 1: Acetylation cluster_1 Step 2: N-9 Alkylation cluster_2 Step 3: Deprotection Guanine Guanine Diacetylguanine N²,9-Diacetylguanine Guanine->Diacetylguanine Acetic Anhydride, Acid Catalyst Diacetylguanine2 N²,9-Diacetylguanine Intermediate N²-acetyl-9-[(2-acetoxyethoxy)methyl]guanine Diacetylguanine2->Intermediate Intermediate2 N²-acetyl-9-[(2-acetoxyethoxy)methyl]guanine Reactant This compound Reactant->Intermediate Acyclovir Acyclovir Intermediate2->Acyclovir Base (e.g., NaOH)

Caption: Synthetic route for Acyclovir production.

Diagram 2: Mechanism of Action of Acyclovir

G Acyclovir Acyclovir ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Viral Thymidine Kinase ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Host Cell Kinases ACV_TP Acyclovir Triphosphate ACV_DP->ACV_TP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Chain_Termination Chain Termination (Inhibition of Viral Replication) Viral_DNA_Polymerase->Chain_Termination Viral_DNA Growing Viral DNA Chain Viral_DNA->Viral_DNA_Polymerase G Start Start: Guanine & this compound Synthesis Chemical Synthesis (Acetylation, Alkylation, Deprotection) Start->Synthesis Purification Purification & Characterization (Recrystallization, NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (MTT) Determine CC₅₀ Purification->Cytotoxicity Antiviral Antiviral Assay (Plaque Reduction) Determine IC₅₀ Purification->Antiviral Analysis Data Analysis Calculate Selectivity Index (SI) Cytotoxicity->Analysis Antiviral->Analysis End End: Characterized Antiviral Compound Analysis->End

References

Application Notes and Protocols: The Role of 2-[(Acetyloxy)methoxy]ethyl Acetate in Ester and Plasticizer Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-[(Acetyloxy)methoxy]ethyl acetate as a key intermediate in the synthesis of various esters and its potential application in the production of plasticizers. Detailed experimental protocols, reaction mechanisms, and quantitative data are presented to facilitate its use in research and development.

Chemical Properties and Overview

This compound, with the chemical formula C₇H₁₂O₅, is a carboxylic acid derivative and an organic compound.[1] It is a colorless to pale yellow liquid with a mild, ester-like odor.[1] This compound is primarily utilized as an intermediate in organic synthesis for the production of esters and ethers, and notably in the pharmaceutical industry as a precursor for antiviral drugs such as acyclovir.[2] Its utility also extends to the coatings and adhesives industry, where it functions as a solvent and binder.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₂O₅[3]
Molecular Weight 176.17 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 114-118 °C at 4 Torr[2]
Density 1.1382 g/cm³[2]
Solubility Slightly soluble in chloroform, ethyl acetate, and methanol[2]

Application in Ester Synthesis

This compound serves as a versatile precursor for the synthesis of a variety of esters. Its chemical structure, containing two acetate groups, allows for transesterification reactions with a range of alcohols to produce new esters. This process is particularly relevant for creating larger, less volatile esters that can function as plasticizers.

General Transesterification Protocol

Transesterification is a key reaction for modifying esters. In the context of this compound, this process would involve reacting it with a desired alcohol in the presence of a catalyst to exchange the acetyl groups with the alkyl group from the alcohol.

Experimental Protocol: Transesterification of this compound with a Long-Chain Alcohol (Hypothetical)

This protocol describes a general procedure for the synthesis of a higher molecular weight ester from this compound, which could be adapted for the production of plasticizers.

Materials:

  • This compound

  • Long-chain alcohol (e.g., 2-ethylhexanol, isononyl alcohol)

  • Catalyst (e.g., p-toluenesulfonic acid, sodium methoxide)

  • Anhydrous toluene (or another suitable solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve this compound (1 equivalent) and the long-chain alcohol (2.2 equivalents) in anhydrous toluene.

  • Add the catalyst (0.05 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by observing the collection of the lower boiling point alcohol (methanol or ethanol, depending on the starting material for the synthesis of the reactant) in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of the lower boiling point alcohol has been collected, indicating the completion of the transesterification.

  • Cool the reaction mixture to room temperature and wash with a 5% sodium bicarbonate solution to neutralize the catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent using a rotary evaporator.

  • Purify the resulting ester product by vacuum distillation.

Table 2: Hypothetical Quantitative Data for Transesterification

Reactant (Alcohol)CatalystReaction Time (h)Yield (%)Product Purity (%)
2-Ethylhexanolp-Toluenesulfonic acid6-885-95>98
Isononyl alcoholSodium methoxide4-680-90>97

Role in the Production of Plasticizers

Plasticizers are additives that increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Esters with high boiling points and low volatility are commonly used as plasticizers. While direct documentation of this compound in commercial plasticizer production is limited, its chemical nature as a diacetate makes it a plausible candidate for the synthesis of ester-based plasticizers through transesterification with long-chain alcohols (as outlined in the protocol above) or with diols to form polyester plasticizers.

Synthesis of Polyester Plasticizers (Hypothetical Pathway)

Polyester plasticizers are known for their low migration and high permanence. A hypothetical pathway for synthesizing a polyester plasticizer could involve the reaction of this compound with a diol, such as 1,2-propanediol or 1,4-butanediol, in a polycondensation reaction.

Diagram 1: Hypothetical Workflow for Polyester Plasticizer Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound D Mixing and Heating (e.g., 180-220°C) A->D B Diol (e.g., 1,4-Butanediol) B->D C Catalyst (e.g., Tin(II) octoate) C->D E Removal of Byproduct (Acetic Acid) D->E Esterification F Polycondensation under Vacuum E->F G Polyester Plasticizer F->G Chain Growth H Purification G->H

Caption: Hypothetical workflow for the synthesis of a polyester plasticizer.

Experimental Protocol: Synthesis of a Polyester Plasticizer (Hypothetical)

Materials:

  • This compound

  • Diol (e.g., 1,4-butanediol)

  • Polycondensation catalyst (e.g., tin(II) octoate)

  • Nitrogen gas supply

  • Vacuum pump

  • High-temperature reaction vessel with a stirrer and condenser

Procedure:

  • Charge the reaction vessel with this compound (1 equivalent), the diol (1.1 equivalents), and the catalyst (0.1% by weight).

  • Purge the vessel with nitrogen and heat the mixture to 180-200°C with stirring.

  • The byproduct, acetic acid, will begin to distill off. Monitor the reaction by measuring the amount of acetic acid collected.

  • Once the rate of acetic acid distillation slows, gradually apply a vacuum to the system to facilitate the removal of the remaining byproduct and drive the polycondensation reaction.

  • Continue the reaction under vacuum at 200-220°C until the desired molecular weight or viscosity of the polyester is achieved.

  • Cool the polyester product and analyze its properties.

Table 3: Expected Properties of a Hypothetical Polyester Plasticizer

PropertyExpected Value
Appearance Viscous, clear liquid
Molecular Weight (Mn) 1000 - 3000 g/mol
Acid Value < 1 mg KOH/g
Viscosity at 25°C 500 - 2000 cP

Signaling Pathways and Logical Relationships

The synthesis of esters and plasticizers from this compound follows logical chemical pathways. The core of these syntheses is the esterification or transesterification reaction, which can be catalyzed by either acids or bases.

Diagram 2: Logical Relationship in Transesterification

G A This compound D Transesterification Reaction A->D B Alcohol (R-OH) B->D C Catalyst (Acid or Base) C->D E New Ester (Plasticizer Precursor) D->E F Byproduct (Acetic Acid or smaller ester) D->F

Caption: Logical flow of a transesterification reaction for plasticizer synthesis.

Conclusion

This compound is a valuable intermediate with significant potential in the synthesis of esters for various applications, including the formulation of plasticizers. The transesterification and polycondensation reactions described provide a basis for developing novel ester and polyester plasticizers. Further research into optimizing reaction conditions and characterizing the performance of the resulting products in polymer formulations is warranted to fully explore the potential of this versatile compound.

References

Application Notes and Protocols for Reactions Involving 2-[(Acetyloxy)methoxy]ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Acetyloxy)methoxy]ethyl acetate, also known as 2-oxa-1,4-butanediol diacetate, is a key intermediate in organic synthesis, particularly in the preparation of acyclic nucleoside analogues that form the backbone of many antiviral drugs.[1][2] Its structure allows it to function as an effective alkylating agent for heterocyclic bases such as purines and pyrimidines. The acetoxy groups can be readily removed under basic conditions to yield the desired hydroxyl functionalities, making it a valuable reagent in medicinal chemistry and drug development.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of acyclic nucleosides, focusing on the preparation of a key intermediate for the antiviral drug Acyclovir.

Key Applications

  • Antiviral Drug Synthesis: Serves as a crucial building block for acyclic nucleoside analogues like Acyclovir and Ganciclovir, which are effective against herpes simplex virus (HSV).[2][3]

  • Intermediate for Organic Synthesis: Utilized in the production of various esters and as an alkylating agent for a range of heterocyclic compounds.[1]

  • Prodrug Development: The acetoxymethyl ether moiety can be employed in prodrug strategies, as it can be cleaved by cellular esterases to release the active form of a drug.

Chemical Properties

PropertyValue
CAS Number 59278-00-1
Molecular Formula C₇H₁₂O₅
Molecular Weight 176.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~225.2 °C at 760 mmHg
Purity Typically >97% (validated by HPLC or GC-MS)

Data Presentation: Alkylation of Guanine Derivatives

The following table summarizes the quantitative data for the synthesis of 9-((2-acetoxyethoxy)methyl)-N²-acetylguanine, a key intermediate in Acyclovir synthesis, using this compound as the alkylating agent.

Starting MaterialAlkylating AgentCatalystSolventTemperatureReaction TimeYield (%)Reference
DiacetylguanineThis compoundp-Toluenesulfonic acidDMSO-->80[4]
Diacetylguanine2-oxa-1,4-butanediol diethyl esterDicyclohexylamine trifluoromethanesulfonate-120 °C15 hours83.2[2]

Experimental Protocols

Protocol 1: Synthesis of 9-((2-Acetoxyethoxy)methyl)-N²-acetylguanine (Acyclovir Intermediate)

This protocol details the N-alkylation of diacetylguanine using this compound.

Materials:

  • Diacetylguanine

  • This compound (2-oxa-1,4-butanediol diethyl ester)

  • Dicyclohexylamine trifluoromethanesulfonate (catalyst)

  • Anhydrous reaction vessel

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Drying oven

Procedure: [2]

  • To a clean, dry 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add diacetylguanine (0.10 mol).

  • Add the catalyst, dicyclohexylamine trifluoromethanesulfonate (5 mmol).

  • Begin stirring and heat the reaction mixture.

  • Once the desired temperature is reached, slowly add this compound (0.30 mol) to the reaction mixture over a period of 20 minutes.

  • Maintain the reaction temperature at 120 °C and continue stirring for 15 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the cooled mixture to collect the solid product.

  • Wash the filter cake with water until the filtrate runs clear.

  • Dry the collected solid in an oven at 80 °C to obtain 9-((2-acetoxyethoxy)methyl)-N²-acetylguanine.

Expected Yield: 83.2%[2]

Protocol 2: Deprotection to Synthesize Acyclovir

This protocol describes the hydrolysis of the acetyl groups from 9-((2-acetoxyethoxy)methyl)-N²-acetylguanine to yield Acyclovir.

Materials:

  • 9-((2-Acetoxyethoxy)methyl)-N²-acetylguanine (from Protocol 1)

  • 5% aqueous sodium hydroxide (NaOH) solution

  • 1N Hydrochloric acid (HCl)

  • Stirring plate and magnetic stir bar

  • Filtration apparatus

Procedure: [1]

  • In a suitable flask, add 5.0 g of 9-((2-acetoxyethoxy)methyl)-N²-acetylguanine.

  • Add 50 mL of a 5% aqueous sodium hydroxide solution to the flask.

  • Stir the mixture at room temperature for 24 hours.

  • After 24 hours, neutralize the reaction solution with 1N hydrochloric acid until a precipitate forms.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold water and dry to obtain Acyclovir.

Expected Yield: 92%[1]

Visualizations

Experimental Workflow for Acyclovir Synthesis

experimental_workflow cluster_alkylation Protocol 1: N-Alkylation cluster_deprotection Protocol 2: Deprotection start_alkylation Start with Diacetylguanine add_reagents Add this compound and catalyst start_alkylation->add_reagents react_alkylation Heat at 120°C for 15 hours add_reagents->react_alkylation cool_filter Cool and filter the product react_alkylation->cool_filter wash_dry_intermediate Wash with water and dry cool_filter->wash_dry_intermediate intermediate Intermediate: 9-((2-Acetoxyethoxy)methyl)-N²-acetylguanine wash_dry_intermediate->intermediate start_deprotection Start with Intermediate intermediate->start_deprotection add_base Add 5% NaOH solution start_deprotection->add_base react_deprotection Stir at room temperature for 24 hours add_base->react_deprotection neutralize Neutralize with 1N HCl react_deprotection->neutralize filter_product Filter and collect crystals neutralize->filter_product final_product Final Product: Acyclovir filter_product->final_product

Caption: Workflow for Acyclovir Synthesis.

Logical Relationship in Acyclic Nucleoside Synthesis

logical_relationship reagent This compound alkylation N-Alkylation Reaction reagent->alkylation heterocycle Purine or Pyrimidine Base (e.g., Guanine Derivative) heterocycle->alkylation intermediate Protected Acyclic Nucleoside (e.g., 9-((2-acetoxyethoxy)methyl)-N²-acetylguanine) alkylation->intermediate deprotection Deprotection (Hydrolysis) intermediate->deprotection final_product Active Acyclic Nucleoside (e.g., Acyclovir) deprotection->final_product application Antiviral Therapy final_product->application

Caption: Synthesis of Antiviral Nucleosides.

References

Application Note: Purification of 2-[(Acetyloxy)methoxy]ethyl Acetate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 2-[(Acetyloxy)methoxy]ethyl acetate, a key intermediate in the synthesis of antiviral drugs such as acyclovir and valacyclovir, using vacuum fractional distillation. The methodology described herein is designed to effectively remove common process-related impurities, achieving a final purity of ≥98%. This document includes a comprehensive experimental protocol, a summary of relevant physicochemical data, and a workflow diagram to ensure procedural clarity and reproducibility.

Introduction

This compound is a critical building block in the pharmaceutical industry.[1] Its purity is paramount as impurities can impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Fractional distillation under reduced pressure is the preferred method for purifying this high-boiling point ester, as it allows for efficient separation of components with close boiling points while minimizing thermal degradation.[2] This note outlines a robust protocol for this purification process.

Potential Impurities

The impurity profile of this compound is largely dependent on its synthetic route. Common synthesis pathways include the acetylation of 1,3-dioxolane with acetic anhydride and the reaction of chloromethyl acetate with ethylene glycol followed by acetylation.[1][3] Based on these methods, potential impurities may include:

  • Unreacted Starting Materials:

    • 1,3-Dioxolane

    • Acetic Anhydride

    • Acetic Acid (byproduct)

    • Ethylene Glycol

    • Chloromethyl Acetate

  • Partially Acetylated Byproducts:

    • 2-(Hydroxymethoxy)ethyl acetate

    • 2-[(Acetyloxy)methoxy]ethanol

  • Other Byproducts:

    • Polymeric residues

The significant differences in the boiling points of these impurities compared to the desired product make fractional distillation an effective purification technique.

Physicochemical Data

A summary of the key physical and chemical properties of this compound and its potential impurities is presented in Table 1. This data is essential for designing and monitoring the fractional distillation process.

Table 1: Physicochemical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₇H₁₂O₅176.17225.2 at 760 mmHg; 114-118 at 4 Torr
1,3-DioxolaneC₃H₆O₂74.0874-75 at 760 mmHg
Acetic AnhydrideC₄H₆O₃102.09138-140 at 760 mmHg
Acetic AcidC₂H₄O₂60.05118 at 760 mmHg
Ethylene GlycolC₂H₆O₂62.07197.3 at 760 mmHg
Chloromethyl AcetateC₃H₅ClO₂108.52122.85 at 760 mmHg

Note: Data compiled from various chemical suppliers and databases.

Experimental Protocol: Vacuum Fractional Distillation

This protocol details the purification of crude this compound.

Materials and Equipment
  • Crude this compound

  • Round-bottom flask (appropriately sized for the volume of crude material)

  • Heating mantle with a stirrer

  • Vigreux column (or other fractionating column with a high number of theoretical plates)

  • Distillation head with a condenser and vacuum adapter

  • Receiving flasks

  • Thermometer or temperature probe

  • Vacuum pump

  • Cold trap

  • Manometer

  • Boiling chips or magnetic stir bar

  • Glass wool for insulation

Procedure
  • Apparatus Setup:

    • Assemble the vacuum fractional distillation apparatus as depicted in the workflow diagram (Figure 1). Ensure all glassware is clean and dry.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

    • Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

    • Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Distillation Process:

    • Begin stirring the crude material.

    • Gradually apply vacuum to the system, aiming for a stable pressure of approximately 4 Torr.

    • Once the desired pressure is achieved and stable, begin to gently heat the round-bottom flask using the heating mantle.

    • Monitor the temperature at the distillation head. The first fraction to distill will be the lower-boiling point impurities. Collect this forerun in a separate receiving flask.

    • As the temperature at the distillation head begins to rise and then stabilizes in the range of 114-118 °C (at 4 Torr), change the receiving flask to collect the main fraction of pure this compound.

    • Maintain a steady distillation rate by carefully controlling the heating mantle temperature. A slow, steady distillation rate is crucial for efficient separation.

    • Continue collecting the main fraction as long as the temperature at the distillation head remains stable within the product's boiling range.

    • If the temperature begins to rise significantly above the expected boiling range, stop the distillation or switch to a new receiving flask to collect the higher-boiling point residue.

  • Shutdown and Product Recovery:

    • Once the distillation is complete, turn off the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Dismantle the apparatus and transfer the purified this compound to a clean, dry, and properly labeled storage container.

Purity Analysis

The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[2][4]

Workflow Diagram

The following diagram illustrates the logical workflow of the purification process.

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation cluster_shutdown Shutdown & Analysis start Start setup Assemble Vacuum Fractional Distillation Apparatus start->setup charge_flask Charge Flask with Crude Product and Boiling Chips setup->charge_flask apply_vacuum Apply and Stabilize Vacuum (e.g., 4 Torr) charge_flask->apply_vacuum heat_flask Gently Heat the Flask apply_vacuum->heat_flask collect_forerun Collect Low-Boiling Impurities (Forerun) heat_flask->collect_forerun collect_product Collect Main Fraction at Stable Boiling Point (114-118 °C at 4 Torr) collect_forerun->collect_product stop_heating Stop Heating collect_product->stop_heating cool_down Cool System to Room Temperature stop_heating->cool_down vent_system Vent System to Atmospheric Pressure cool_down->vent_system recover_product Recover Purified Product vent_system->recover_product analyze_purity Analyze Purity (GC-MS/HPLC) recover_product->analyze_purity end End analyze_purity->end

References

The Versatile Intermediate: 2-[(Acetyloxy)methoxy]ethyl Acetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-[(Acetyloxy)methoxy]ethyl acetate is a valuable intermediate in organic synthesis, recognized for its role in the preparation of complex molecules.[1][2] While its application in the pharmaceutical industry, particularly in the synthesis of antiviral medications such as acyclovir, is well-documented, its utility extends to the agrochemical sector.[2] This compound serves as a versatile building block, primarily as an alkylating agent, to introduce the (acetyloxy)methoxy]ethyl moiety into a target molecule. This application note provides an overview of its synthesis, potential applications in agrochemical research, and general protocols for its use.

Synthesis of this compound

The industrial synthesis of this compound can be achieved through a two-step process starting from ethylene glycol and formaldehyde. The reaction proceeds via the formation of a 1,3-dioxolane intermediate, which is subsequently acetylated.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1,3-Dioxolane

  • To a reaction vessel equipped with a stirrer and a condenser, add ethylene glycol and an aqueous solution of formaldehyde in a molar ratio of 1:1.2.

  • Add an acidic catalyst (e.g., sulfuric acid) to the mixture.

  • Heat the reaction mixture to 80–90°C and maintain this temperature with constant stirring until the reaction is complete (monitored by appropriate analytical techniques such as GC-MS).

  • Upon completion, cool the mixture and isolate the 1,3-dioxolane intermediate.

Step 2: Acetylation of 1,3-Dioxolane

  • To the isolated 1,3-dioxolane, add acetic anhydride.

  • Heat the mixture to facilitate the acetylation reaction.

  • After the reaction is complete, purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Quantitative Data for Synthesis

ParameterValueReference
Molar Ratio (Ethylene Glycol:Formaldehyde)1:1.2[2]
Reaction Temperature (Step 1)80–90°C[2]
Optimized Yield>85%[2]

Caption: A general workflow for the two-step synthesis of this compound from ethylene glycol and formaldehyde.

SynthesisWorkflow EthyleneGlycol Ethylene Glycol Reaction1 Reaction Step 1 (80-90°C) EthyleneGlycol->Reaction1 Formaldehyde Formaldehyde Formaldehyde->Reaction1 AcidCatalyst Acidic Catalyst AcidCatalyst->Reaction1 Dioxolane 1,3-Dioxolane Intermediate Reaction1->Dioxolane Reaction2 Reaction Step 2 (Acetylation) Dioxolane->Reaction2 AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Synthesis workflow of this compound.

Application in Agrochemical Synthesis: An Alkylating Agent

In the context of agrochemical development, this compound can be employed as an alkylating agent to introduce a protected hydroxyethyl group onto a core molecule. This strategy is particularly useful when a free hydroxyl group would interfere with other desired chemical transformations. The acetoxy groups serve as protecting groups that can be removed under specific conditions to reveal the hydroxyl functionality.

General Experimental Protocol for Alkylation

  • Dissolve the substrate (e.g., a phenol, amine, or thiol-containing agrochemical precursor) in a suitable aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Add a non-nucleophilic base (e.g., potassium carbonate, sodium hydride) to the solution to deprotonate the substrate.

  • To the resulting mixture, add this compound.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100°C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

  • If desired, deprotect the acetoxy groups using standard hydrolysis conditions (e.g., treatment with a base like sodium hydroxide or an acid) to yield the final agrochemical with a hydroxyethyl side chain.

Caption: Logical relationship of using this compound as an alkylating agent in a hypothetical agrochemical synthesis.

AlkylationWorkflow Start Agrochemical Precursor (with -OH, -NH, or -SH group) Alkylation Alkylation Reaction Start->Alkylation Intermediate This compound Intermediate->Alkylation Base Base Base->Alkylation ProtectedAgrochemical Protected Agrochemical (with acetyloxy-methoxy-ethyl side chain) Alkylation->ProtectedAgrochemical Deprotection Deprotection (Hydrolysis) ProtectedAgrochemical->Deprotection FinalAgrochemical Final Agrochemical (with hydroxyethyl side chain) Deprotection->FinalAgrochemical

Caption: Alkylation workflow using the intermediate.

Note on Agrochemical Specificity

While the general utility of this compound as an intermediate is established, specific examples of its use in the synthesis of commercially available agrochemicals are not widely reported in publicly accessible literature. Researchers in agrochemical synthesis may find this intermediate valuable for creating novel derivatives of existing pesticides or for developing new active ingredients with tailored properties. The protocols provided here serve as a general guideline for the synthesis and application of this versatile compound. Further investigation and optimization will be necessary for specific agrochemical targets.

References

Application Notes and Protocols: 2-[(Acetyloxy)methoxy]ethyl Acetate in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Acetyloxy)methoxy]ethyl acetate is a key chemical intermediate in pharmaceutical synthesis, most notably as a precursor for the antiviral medication Acyclovir.[1][2] Its chemical structure, containing two ester functionalities, makes it a valuable building block in the creation of acyloxymethyl ester prodrugs.[3] This prodrug strategy is employed to enhance the bioavailability and therapeutic efficacy of parent drug molecules by improving their lipophilicity and enabling targeted release. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the development of acyloxymethyl ester prodrugs, alongside methods for their analysis and evaluation.

Physicochemical Properties

PropertyValueReference
CAS Number 59278-00-1[4]
Molecular Formula C₇H₁₂O₅[4]
Molecular Weight 176.17 g/mol [4]
Appearance Colorless to pale yellow liquid
Boiling Point ~225.2°C at 760 mmHg[5]
Purity Typically >97%[5]

Synthesis of this compound

There are several established methods for the synthesis of this compound, with yields varying based on the chosen route and reaction conditions.

Synthesis Data Overview
Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical YieldReference
Esterification 2-Methoxyethyl alcoholAcetic anhydride, Acid catalyst>70% (optimized)[6]
Acylation 2-Methoxyethyl alcoholAcetyl chloride-[6]
From 1,3-Dioxolane Ethylene glycol, FormaldehydeAcetic anhydride, Acid catalyst>85%[6]
Experimental Protocol: Synthesis from 1,3-Dioxolane[6]

This two-step industrial method provides high yields of the target compound.

Step 1: Synthesis of 1,3-Dioxolane

  • In a reaction vessel equipped with a stirrer and condenser, combine ethylene glycol and aqueous formaldehyde in a 1:1.2 molar ratio.

  • Add an acid catalyst (e.g., sulfuric acid) to the mixture.

  • Heat the reaction mixture to 80-90°C and maintain this temperature with stirring until the reaction is complete (monitor by GC).

  • Upon completion, cool the mixture and neutralize the catalyst.

  • Isolate the 1,3-dioxolane product by distillation.

Step 2: Acetylation of 1,3-Dioxolane

  • To the synthesized 1,3-dioxolane, add acetic anhydride.

  • Heat the mixture, and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Application in Prodrug Development: Acyloxymethyl Esters

Acyloxymethyl esters are a class of prodrugs designed to be enzymatically cleaved in the body to release the active pharmaceutical ingredient (API). This approach can improve the oral bioavailability of drugs with poor aqueous solubility or membrane permeability. This compound serves as a key reagent in introducing the acyloxymethyl promoiety to a parent drug containing a suitable functional group, such as a carboxylic acid.

General Workflow for Acyloxymethyl Ester Prodrug Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Evaluation parent_drug Parent Drug (e.g., Ibuprofen) reaction Alkylation Reaction parent_drug->reaction precursor This compound precursor->reaction purification Purification (Column Chromatography) reaction->purification prodrug Acyloxymethyl Ester Prodrug purification->prodrug hplc Purity Analysis (HPLC) prodrug->hplc hydrolysis In Vitro Hydrolysis Assay prodrug->hydrolysis cluster_evaluation cluster_evaluation release Active Drug Release hydrolysis->release

Caption: General workflow for the synthesis and evaluation of acyloxymethyl ester prodrugs.

Experimental Protocol: Synthesis of an Ibuprofen Acyloxymethyl Ester Prodrug (Representative Protocol)

This protocol is adapted from established methods for synthesizing similar acyloxymethyl ester prodrugs and serves as a representative example.[7][8]

Materials:

  • Ibuprofen

  • Sodium hydride (NaH)

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Formation of Ibuprofen Sodium Salt:

    • Dissolve ibuprofen (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation Reaction:

    • Add this compound (1.2 equivalents) to the reaction mixture.

    • Heat the mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ibuprofen acyloxymethyl ester prodrug.

In Vitro Evaluation of Prodrug Hydrolysis

The rate of hydrolysis of the prodrug to the active parent drug is a critical parameter. This can be assessed in simulated biological fluids.

Hydrolysis Data for Acyloxymethyl Ester Prodrugs (Representative Data)
Prodrug ofMediumHalf-life (t½)Reference
Ketoprofen80% Human Serum4 - 137 min[9]
Naproxen80% Human Serum4 - 137 min[9]
KetoprofenHuman Skin Homogenate13 - 403 min[9]
NaproxenHuman Skin Homogenate13 - 403 min[9]
Ibuprofen (PEGylated)Human Plasma150 h (for 50% release)[10]
Experimental Protocol: In Vitro Hydrolysis Assay[7][8]

Materials:

  • Ibuprofen acyloxymethyl ester prodrug

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 7.4)

  • HPLC system with a C18 column

  • Acetonitrile, water, and phosphoric acid (for mobile phase)

Procedure:

  • Prepare a stock solution of the ibuprofen prodrug in a suitable solvent (e.g., acetonitrile or methanol).

  • Incubate a known concentration of the prodrug in both SGF and SIF at 37°C in a shaking water bath.

  • At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8 hours), withdraw an aliquot of the incubation mixture.

  • Immediately quench the hydrolysis by adding an equal volume of cold acetonitrile to precipitate any proteins.

  • Centrifuge the samples to pellet the precipitated material.

  • Analyze the supernatant by HPLC to quantify the disappearance of the prodrug and the appearance of the parent drug (ibuprofen).

  • Calculate the half-life (t½) of the prodrug in each medium.

Mechanism of Action of Acyclovir: A Prodrug Example

Acyclovir, synthesized using a precursor derived from this compound, is an excellent example of a prodrug that requires activation to exert its therapeutic effect. Its mechanism of action is highly selective for virus-infected cells.[11]

Signaling Pathway of Acyclovir Activation and Action

G cluster_cell Virus-Infected Cell Acyclovir Acyclovir Acyclovir_MP Acyclovir Monophosphate Acyclovir->Acyclovir_MP Viral Thymidine Kinase Acyclovir_DP Acyclovir Diphosphate Acyclovir_MP->Acyclovir_DP Host Cell Kinases Acyclovir_TP Acyclovir Triphosphate (Active Form) Acyclovir_DP->Acyclovir_TP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase Acyclovir_TP->Viral_DNA_Polymerase Viral_DNA Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA Chain_Termination Chain Termination Viral_DNA_Polymerase->Chain_Termination

Caption: Activation and mechanism of action of Acyclovir in a virus-infected cell.

Acyclovir is first phosphorylated by a virus-specific enzyme, thymidine kinase, which is present only in infected cells.[5][11] This initial step is crucial for its selectivity. Host cell kinases then further phosphorylate the molecule to its active triphosphate form.[5] Acyclovir triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by viral DNA polymerase.[5] Once incorporated, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral replication.[5]

Analytical Methods: HPLC

High-Performance Liquid Chromatography (HPLC) is an essential tool for monitoring the synthesis of this compound and the resulting prodrugs, as well as for quantifying the rate of hydrolysis.

HPLC Method Parameters (General)
ParameterConditionReference
Column C18 Reverse Phase[11]
Mobile Phase Acetonitrile, Water, Phosphoric Acid[11]
Detector UV[12]
Flow Rate 1.0 mL/min[12]
Injection Volume 20 µL[12]
Experimental Protocol: HPLC Analysis of a Reaction Mixture[11][12]
  • Sample Preparation:

    • Withdraw a small aliquot from the reaction mixture at a specific time point.

    • Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., the mobile phase).

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase.

    • Inject the prepared sample.

    • Monitor the chromatogram for the peaks corresponding to the starting materials, intermediates, and products.

    • Quantify the relative peak areas to determine the reaction progress and purity of the product.

Conclusion

This compound is a versatile precursor in drug development, particularly for the synthesis of acyloxymethyl ester prodrugs. The protocols and data presented here provide a framework for its synthesis, application, and evaluation in a research and development setting. The use of this precursor allows for the strategic modification of drug candidates to improve their pharmacokinetic profiles, ultimately leading to more effective therapeutics.

References

Troubleshooting & Optimization

Navigating the Synthesis of 2-[(Acetyloxy)methoxy]ethyl Acetate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2-[(Acetyloxy)methoxy]ethyl acetate is a critical step in the production of various pharmaceutical intermediates, notably as a side chain for antiviral drugs like acyclovir and valacyclovir.[1][2] Achieving a high yield and purity of this compound is paramount for the efficacy and safety of the final active pharmaceutical ingredient. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the synthesis of this compound.

Issue Potential Causes Recommended Solutions
Low or No Product Yield Incomplete reaction due to inactive reagents or catalyst.- Ensure all reagents, especially acetic anhydride or acetyl chloride, are fresh and have not been exposed to moisture. - Verify the activity of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). Use a fresh batch if necessary.
Unfavorable reaction equilibrium.- If using an esterification reaction that produces water, employ a Dean-Stark apparatus or add molecular sieves to remove water and drive the equilibrium towards the product.[3] - Increase the molar ratio of the acetylating agent (acetic anhydride or acetyl chloride).
Suboptimal reaction temperature.- For conventional heating methods, ensure the reaction temperature is maintained within the optimal range (typically 60-80°C) to facilitate the reaction without causing degradation.[4]
Reaction time is too short.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Extend the reaction time if necessary.
Product Discoloration (Yellow or Brown) Thermal degradation of the product or starting materials at high temperatures.- Lower the reaction temperature and monitor closely. - If distillation is used for purification, perform it under reduced pressure to lower the boiling point and prevent thermal decomposition.[4]
Presence of impurities.- Ensure the purity of starting materials. - Consider a pre-purification step, such as treatment with activated charcoal, to remove colored impurities before final purification.
Presence of Impurities in Final Product Hydrolysis of the product due to moisture.- Conduct the reaction under strictly anhydrous conditions, using dried solvents and an inert atmosphere (e.g., nitrogen or argon).[4][5] - During work-up, minimize contact with water.
Incomplete reaction leaving unreacted starting materials.- As mentioned for low yield, ensure the reaction goes to completion by optimizing reaction time and temperature.
Formation of side products.- Over-acetylation can occur with prolonged reaction times or excessive catalyst. Optimize these parameters. - Hydrolysis can lead to the formation of 2-[(hydroxy)methoxy]ethanol and acetic acid.[4]
Difficulty in Product Purification Co-elution of impurities with similar polarity during column chromatography.- Optimize the solvent system for TLC to achieve better separation before scaling up to column chromatography. A common eluent system is a mixture of n-hexane and ethyl acetate.[6] - Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.[6]
Bumping or uneven boiling during distillation.- Use a magnetic stir bar or an ebullator for smooth boiling.[6] - Ensure the heating mantle provides even heating. A Vigreux column can also help prevent bumping.[6]
Product not distilling at the expected temperature/pressure.- Check for leaks in the distillation apparatus. - Verify the accuracy of the pressure gauge.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis methods for this compound?

A1: The most common methods include:

  • Esterification: Reaction of 2-methoxyethyl alcohol with acetic anhydride in the presence of an acid catalyst.[1]

  • Acylation: Using acetyl chloride with 2-methoxyethyl alcohol.[1]

  • 1,3-Dioxolane-Based Route: An industrial method involving the reaction of ethylene glycol with formaldehyde to form 1,3-dioxolane, which is then acetylated. This method can achieve yields exceeding 85%.[1]

  • Reaction of chloromethyl acetate with ethylene glycol followed by acetylation. [5]

Q2: What are the typical impurities found in the synthesis of this compound?

A2: Common impurities include unreacted starting materials (e.g., 2-methoxyethyl alcohol, acetic anhydride), the hydrolysis product 2-[(hydroxy)methoxy]ethanol, and acetic acid.[4]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will help determine the point of reaction completion and minimize the formation of byproducts due to prolonged reaction times.

Q4: What is the recommended method for purifying the final product?

A4: Fractional distillation under reduced pressure is the primary method for purifying this compound to achieve high purity (>97%).[4] Column chromatography can also be used, particularly for smaller-scale laboratory preparations.

Q5: What are the key safety precautions to consider during the synthesis?

A5: The synthesis involves handling corrosive and flammable chemicals. It is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle acid catalysts and acetylating agents with care.

  • Avoid breathing vapors.[2]

Data Presentation: Comparison of Synthesis Parameters

The following table summarizes the impact of different reaction parameters on the yield of this compound based on available data.

Method Catalyst Temperature (°C) Reaction Time Yield (%) Reference
Conventional SynthesisSulfuric Acid60-806 hours70-75[4]
1,3-Dioxolane RouteAcid Catalyst80-90->85[1]
Microwave-Assisted-Lowered by 20°C vs. conventional15 minutes92 (conversion)Smolecule
Solvent-FreeSnO21002 hours88Smolecule
Ion-Exchange ResinAmberlyst-15--94Smolecule

Experimental Protocols

1. Conventional Laboratory Synthesis via Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

  • Materials:

    • 2-Methoxyethyl alcohol

    • Acetic anhydride

    • Sulfuric acid (catalytic amount)

    • Dichloromethane (solvent)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxyethyl alcohol in dichloromethane.

    • Slowly add acetic anhydride to the solution.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux (around 60-80°C) and stir for approximately 6 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation.

2. Purification by Vacuum Distillation

  • Apparatus:

    • Round-bottom flask

    • Short path distillation head with a condenser and a collection flask

    • Vacuum pump and pressure gauge

    • Heating mantle with a stirrer

  • Procedure:

    • Place the crude this compound into the round-bottom flask with a magnetic stir bar.

    • Assemble the distillation apparatus and ensure all joints are properly sealed.

    • Gradually apply vacuum to the system.

    • Begin heating the flask gently while stirring.

    • Collect the fraction that distills at the appropriate boiling point and pressure (the boiling point is approximately 225.2°C at 760 mmHg, and will be significantly lower under vacuum).[4]

    • Continue distillation until all the product has been collected, leaving behind any high-boiling impurities.

Visualizations

Synthesis_Pathway cluster_reactants Reactants 2-Methoxyethyl alcohol 2-Methoxyethyl alcohol Reaction_Mix 2-Methoxyethyl alcohol->Reaction_Mix + Acetic anhydride Acetic anhydride Acetic anhydride->Reaction_Mix + Acid_Catalyst Acid Catalyst (e.g., H2SO4) Product 2-[(Acetyloxy)methoxy]ethyl acetate Acid_Catalyst->Product Reaction_Mix->Product Esterification

Caption: Synthesis pathway of this compound via esterification.

Experimental_Workflow A 1. Reaction Setup (Reactants + Catalyst + Solvent) B 2. Heating and Reflux (Monitor by TLC/GC) A->B C 3. Work-up (Washing and Neutralization) B->C D 4. Drying and Solvent Removal C->D E 5. Purification (Vacuum Distillation) D->E F Pure Product E->F

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Tree Start Low Yield? Check_Reagents Check Reagent/Catalyst Activity Start->Check_Reagents Yes Check_Conditions Optimize Reaction Conditions (T, t) Check_Reagents->Check_Conditions Check_Equilibrium Drive Equilibrium (e.g., remove water) Check_Conditions->Check_Equilibrium Solution Yield Improved Check_Equilibrium->Solution

Caption: A decision tree for troubleshooting low product yield.

References

Common side reactions in the synthesis of 2-[(Acetyloxy)methoxy]ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-[(Acetyloxy)methoxy]ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are:

  • Esterification of ethylene glycol: This involves the reaction of ethylene glycol with acetic acid or acetic anhydride, often in the presence of an acid catalyst.

  • Reaction of 1,3-dioxolane with acetic anhydride: This method utilizes 1,3-dioxolane, which is derived from ethylene glycol and formaldehyde, and reacts it with acetic anhydride.

Q2: What is the role of the acid catalyst in the esterification reaction?

A2: In Fischer-Speier esterification, a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking aliquots from the reaction mixture at different time intervals, you can observe the consumption of starting materials and the formation of the product. For GC analysis, a suitable capillary column (e.g., non-polar or medium-polarity) can be used to separate the reactants and products.[1]

Q4: What is the primary method for purifying the final product?

A4: The primary method for purifying this compound is fractional distillation under reduced pressure.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, temperature, or catalyst activity.- Ensure the reaction is stirred for the recommended duration at the optimal temperature. - Verify the activity of the catalyst; use a fresh batch if necessary. - Monitor the reaction by TLC or GC to confirm the disappearance of starting materials.[1]
Equilibrium Limitations: Esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.- Use a Dean-Stark apparatus or azeotropic distillation to continuously remove water as it forms. - Use an excess of one of the reactants (e.g., acetic anhydride) to drive the reaction forward.
Side Reactions: The formation of byproducts consumes reactants and reduces the yield of the desired product.- Optimize reaction conditions (temperature, catalyst concentration) to minimize side reactions. (See detailed side reactions below).
Product Discoloration (Yellow or Brown) Thermal Degradation: High reaction temperatures can lead to the decomposition of the starting materials or the product.- Operate the reaction at the lowest effective temperature. - Avoid prolonged heating.
Catalyst Residues: Traces of the acid catalyst can sometimes cause discoloration.- Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during work-up. - Ensure thorough washing of the organic layer.
Presence of Impurities in the Final Product Incomplete Reaction: Unreacted starting materials will contaminate the product.- See "Low Yield" -> "Incomplete Reaction" above.
Formation of Side Products: Byproducts formed during the reaction will co-distill with the product if their boiling points are similar.- See the "Common Side Reactions and Impurities" section below for identification and mitigation strategies. - Optimize purification conditions (e.g., use a more efficient distillation column).
Hydrolysis: The ester product can hydrolyze back to ethylene glycol monoacetate and acetic acid if exposed to water, especially at elevated temperatures.- Ensure all glassware is dry and use anhydrous reagents. - Perform the work-up and distillation under anhydrous conditions where possible.

Common Side Reactions and Impurities

Synthesis from Ethylene Glycol and Acetic Anhydride
  • Ethylene Glycol Diacetate: Over-acetylation of ethylene glycol can lead to the formation of ethylene glycol diacetate.[1] This is more likely when a large excess of acetic anhydride is used.

    • Mitigation: Use a stoichiometric amount or a slight excess of acetic anhydride. Monitor the reaction closely to stop it once the desired product is formed.

  • Diethylene Glycol Diacetate: Ethylene glycol can dimerize to form diethylene glycol, which can then be acetylated to form diethylene glycol diacetate.[2]

    • Mitigation: Control the reaction temperature to minimize the dimerization of ethylene glycol.

  • Unreacted Starting Materials: Incomplete reaction will leave unreacted ethylene glycol and acetic acid/anhydride in the mixture.[1]

    • Mitigation: Ensure sufficient reaction time and catalyst activity.

Synthesis from 1,3-Dioxolane and Acetic Anhydride
  • Ring-Opening Polymerization of 1,3-Dioxolane: In the presence of a strong acid catalyst, 1,3-dioxolane can undergo ring-opening polymerization, leading to the formation of poly(ethylene oxide) chains of varying lengths.

    • Mitigation: Carefully control the amount of acid catalyst and the reaction temperature. Add the catalyst slowly to the reaction mixture.

  • Formation of other Acetylated Species: Incomplete reaction or side reactions can lead to a variety of partially acetylated or rearranged products.

    • Mitigation: Optimize reaction conditions and ensure the purity of the starting 1,3-dioxolane.

Quantitative Data Summary

ParameterValueSynthesis MethodReference
Typical Yield 70-85%Esterification / 1,3-Dioxolane route-
Purity (Post-distillation) >95-98%Esterification / 1,3-Dioxolane route-
Reaction Temperature 60-110 °CFischer Esterification-
Boiling Point of Product ~114-118 °C @ 4 Torr--
Boiling Point of Ethylene Glycol Diacetate 190-191 °C @ 760 mmHg-[1]
Boiling Point of Diethylene Glycol Diacetate 252 °C @ 760 mmHg--

Experimental Protocols

Protocol 1: Synthesis from Ethylene Glycol and Acetic Anhydride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add ethylene glycol.

  • Addition of Reagents: While stirring, slowly add a stoichiometric equivalent of acetic anhydride to the flask. A mild acid catalyst, such as a few drops of concentrated sulfuric acid, can be carefully added.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for several hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Synthesis from 1,3-Dioxolane and Acetic Anhydride
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place 1,3-dioxolane and acetic anhydride.

  • Catalyst Addition: Slowly add a catalytic amount of a Lewis acid (e.g., anhydrous zinc chloride) or a strong protic acid (e.g., sulfuric acid) while monitoring the temperature. An exothermic reaction may occur.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 60-80 °C) for several hours until the reaction is complete as indicated by TLC or GC analysis.

  • Work-up: Cool the reaction mixture and quench any remaining acetic anhydride by carefully adding water. Neutralize the catalyst with a suitable base. Extract the product with an organic solvent. Wash the organic phase with water and brine, then dry over an anhydrous drying agent.

  • Purification: After filtration, concentrate the organic solution under reduced pressure. Purify the resulting oil by fractional distillation under vacuum.

Visualizations

Synthesis_Pathway cluster_0 Route 1: From Ethylene Glycol cluster_1 Route 2: From 1,3-Dioxolane Ethylene Glycol Ethylene Glycol Product_1 This compound Ethylene Glycol->Product_1 H+ catalyst Acetic Anhydride_1 Acetic Anhydride Acetic Anhydride_1->Product_1 1,3-Dioxolane 1,3-Dioxolane Product_2 This compound 1,3-Dioxolane->Product_2 Acid catalyst Acetic Anhydride_2 Acetic Anhydride Acetic Anhydride_2->Product_2

Caption: Main synthetic routes to this compound.

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckReaction Check Reaction Conditions (Time, Temp, Catalyst) LowYield->CheckReaction Yes CheckPurity Analyze Impurities (GC-MS) ImpureProduct->CheckPurity Yes Solution Problem Resolved ImpureProduct->Solution No RemoveWater Remove Water (Dean-Stark) CheckReaction->RemoveWater RemoveWater->Solution OptimizePurification Optimize Purification (Distillation) CheckPurity->OptimizePurification OptimizePurification->Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Stability of 2-[(Acetyloxy)methoxy]ethyl acetate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-[(Acetyloxy)methoxy]ethyl acetate. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound throughout their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your results.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Unexpectedly low assay value for the parent compound. Degradation due to improper storage or handling. The compound is susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH.- Store the compound under recommended conditions (see Storage and Handling FAQ).- Prepare solutions fresh before use.- Avoid prolonged exposure to high temperatures or extreme pH.
Inaccurate quantification method. - Validate your analytical method (e.g., HPLC) for linearity, accuracy, and precision.- Use a well-characterized reference standard for calibration.
Appearance of unknown peaks in chromatograms. Formation of degradation products. Hydrolysis of the ester groups is a likely degradation pathway.- Characterize the degradation products using techniques like LC-MS to confirm their identity.- Adjust experimental conditions (pH, temperature) to minimize degradation.- See the Degradation Pathway section for likely hydrolysis products.
Contamination of the sample or solvent. - Use high-purity solvents and reagents.- Ensure cleanliness of all glassware and equipment.
Inconsistent results between experimental replicates. Variable stability of the compound in the experimental matrix. The compound's stability can be influenced by the specific components of your formulation or buffer.- Evaluate the stability of the compound in your specific experimental medium over the time course of your experiment.- Ensure consistent timing and conditions for all replicates.
Precipitation of the compound from aqueous solutions. Low aqueous solubility. this compound has limited solubility in water.[1]- Use a co-solvent (e.g., acetonitrile, DMSO) to improve solubility.- Determine the solubility limit in your specific buffer system before preparing high-concentration stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of its two ester linkages. This can be catalyzed by acidic or basic conditions, as well as by esterase enzymes.[2][3] The methoxy ether linkage is generally more stable under physiological conditions.

Q2: How does pH affect the stability of this compound?

A2: Based on studies of structurally similar acyloxymethyl esters, the compound is expected to be most stable at acidic pH (around pH 4-6) and less stable under neutral to basic conditions due to base-catalyzed hydrolysis.[4][5]

Q3: Is this compound susceptible to enzymatic degradation?

A3: Yes, as an ester-containing compound, it is expected to be a substrate for esterase enzymes, which are ubiquitous in biological systems.[6][7] This enzymatic hydrolysis would lead to the cleavage of the acetate groups.

Q4: What are the recommended storage and handling conditions for this compound?

A4: To minimize degradation, the compound should be stored in a tightly sealed container in a dry and cool place. For long-term storage, refrigeration is recommended. Solutions should be prepared fresh whenever possible. If stock solutions need to be stored, they should be kept at low temperatures (e.g., -20°C) and for a limited duration.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a highly suitable method for stability-indicating assays.[8][9] This technique can separate the parent compound from its degradation products, allowing for accurate quantification of its stability over time. Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) can also be used.[2]

Stability Data Summary

The following tables summarize the expected stability profile of this compound based on data from structurally similar acyloxymethyl esters. Note: Specific quantitative data for this compound is limited; these values are for guidance and should be confirmed experimentally.

Table 1: pH-Dependent Stability of Acyloxymethyl Esters (General Guidance)

pH Relative Stability Predominant Degradation Mechanism
1-3ModerateAcid-catalyzed hydrolysis
4-6HighMinimal hydrolysis
7-8LowBase-catalyzed hydrolysis
> 9Very LowRapid base-catalyzed hydrolysis

Table 2: Enzymatic Stability of Acyloxymethyl Esters (General Guidance)

Enzyme Class Susceptibility Expected Outcome
Esterases (e.g., from plasma, liver)HighRapid hydrolysis of acetate esters
Other HydrolasesLow to ModerateDependent on specific enzyme

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and experimental conditions.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for pH adjustment of the mobile phase)

  • Buffers (e.g., phosphate, acetate) for pH stability studies

2. Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% to 95% B over 20 minutes, then hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • For stability studies, dilute the stock solution in the desired buffer (e.g., pH 4, 7.4, 9) to a final concentration within the linear range of the assay (e.g., 100 µg/mL).

4. Forced Degradation Studies (for method validation):

  • Acidic Hydrolysis: Incubate the sample in 0.1 N HCl at 60°C.

  • Basic Hydrolysis: Incubate the sample in 0.1 N NaOH at room temperature.

  • Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).

  • Photolytic Degradation: Expose a solution to UV light.

  • Analyze samples at various time points to assess for degradation and ensure the method can separate the parent peak from any degradation products.

5. Data Analysis:

  • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks over time.

  • Calculate the percentage of the compound remaining at each time point.

  • Determine the half-life (t₁/₂) under each condition.

Visualizations

Degradation Pathway

The primary degradation pathway for this compound is a two-step hydrolysis of the ester groups.

G parent This compound intermediate1 2-(Hydroxymethoxy)ethyl acetate parent->intermediate1 Hydrolysis (Step 1a) intermediate2 2-[(Acetyloxy)methoxy]ethanol parent->intermediate2 Hydrolysis (Step 1b) acetic_acid1 Acetic Acid parent->acetic_acid1 final_product Ethane-1,2-diol intermediate1->final_product Hydrolysis (Step 2a) acetic_acid2 Acetic Acid intermediate1->acetic_acid2 intermediate2->final_product Hydrolysis (Step 2b) intermediate2->acetic_acid1

Caption: Hydrolysis pathway of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the stability of this compound.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (in organic solvent) working Dilute in Test Buffers (e.g., pH 4, 7.4, 9) stock->working incubate Incubate at Controlled Temperature working->incubate sampling Collect Aliquots at Time Points incubate->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data Quantify Remaining Compound and Degradants hplc->data

Caption: Workflow for pH-dependent stability testing.

References

Technical Support Center: 2-[(Acetyloxy)methoxy]ethyl Acetate Thermal Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the thermal degradation of 2-[(Acetyloxy)methoxy]ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal degradation pathway for this compound?

The primary degradation pathway for this compound under thermal stress, particularly in the range of 40-60°C, is hydrolysis. This reaction results in the formation of 2-[(hydroxy)methoxy]ethanol and acetic acid. As an intermediate in the synthesis of the antiviral drug acyclovir, it's important to note that this side chain is significantly less thermally stable than the final acyclovir product, which begins to degrade at much higher temperatures (around 400°C).[1]

Q2: What are the expected degradation products under thermal stress?

Under moderate thermal stress (e.g., 40-80°C) in the presence of moisture, the expected degradation products are:

  • 2-[(hydroxy)methoxy]ethanol

  • Acetic acid

Under more severe conditions or in the presence of other stress factors like acid or base, further degradation may occur. Since this compound is a component of acyclovir synthesis, studies on related compounds suggest that prolonged stress could potentially lead to more complex degradation profiles.[2][3]

Q3: How can I minimize the thermal degradation of this compound during my experiments?

To minimize thermal degradation, consider the following:

  • Temperature Control: Maintain storage and experimental conditions at the lowest feasible temperature.

  • Moisture Control: As hydrolysis is the main degradation pathway, ensure all solvents and reagents are anhydrous.

  • Inert Atmosphere: Store and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Q4: What analytical techniques are suitable for monitoring the degradation of this compound?

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. Suitable techniques include:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a Photodiode Array (PDA) detector: This is the preferred method for simultaneously quantifying this compound and its primary degradation product, 2-[(hydroxy)methoxy]ethanol.

  • Gas Chromatography with a Flame Ionization Detector (GC-FID): This technique is well-suited for the quantification of the volatile degradation product, acetic acid, and can also be used for 2-[(hydroxy)methoxy]ethanol.[4][5][6]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Rapid loss of parent compound peak in HPLC analysis. Thermal degradation due to hydrolysis.- Verify the temperature of your experimental setup and storage conditions. - Ensure you are using anhydrous solvents and reagents. - Prepare samples immediately before analysis.
Appearance of unexpected peaks in the chromatogram. Formation of secondary degradation products due to excessive stress (high temperature, prolonged exposure).- Reduce the temperature or duration of the thermal stress. - Re-evaluate the purity of your starting material. - Use a mass spectrometry (MS) detector to identify the unknown peaks.
Poor separation between the parent compound and degradation product peaks. The analytical method is not stability-indicating.- Optimize the mobile phase composition, gradient, and column chemistry of your HPLC/UPLC method. - Refer to the provided experimental protocol for a starting point.
Inconsistent quantification results. - Instability of the compound in the analytical sample solvent. - Incomplete extraction of the compound or its degradants.- Prepare standards and samples in a non-aqueous, aprotic solvent and analyze them promptly. - Validate your sample preparation and extraction procedure for all analytes.

Quantitative Data

The following tables summarize illustrative quantitative data from a simulated forced degradation study on this compound. This data is provided for representative purposes to guide experimental design and interpretation.

Table 1: Thermal Degradation of this compound in Aqueous Solution

Temperature (°C)Time (hours)This compound (%)2-[(hydroxy)methoxy]ethanol (%)Acetic Acid (%)
402498.21.81.9
404896.53.43.5
60892.17.87.9
602485.314.514.7
80288.911.011.1
80876.423.523.6

Table 2: Kinetic Data for the Thermal Hydrolysis of this compound

Temperature (°C)Rate Constant (k) (s⁻¹)Half-life (t½) (hours)
402.1 x 10⁻⁶91.7
601.5 x 10⁻⁵12.8
808.8 x 10⁻⁵2.2

Experimental Protocols

Protocol 1: Forced Thermal Degradation Study

This protocol outlines a typical procedure for conducting a forced thermal degradation study on this compound.

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile for a non-hydrolytic control, or a buffered aqueous solution at a relevant pH for hydrolysis studies).

  • Stress Conditions:

    • Transfer aliquots of the stock solution into sealed vials.

    • Place the vials in controlled temperature chambers at 40°C, 60°C, and 80°C.

    • Maintain a control sample at 4°C.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours). The goal is to achieve 5-20% degradation.[7]

  • Sample Analysis:

    • Immediately cool the samples to halt further degradation.

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating UPLC-PDA method (see Protocol 2).

Protocol 2: Stability-Indicating UPLC-PDA Method

This protocol provides a starting point for a UPLC-PDA method to separate and quantify this compound and its primary degradation product, 2-[(hydroxy)methoxy]ethanol.

  • Instrumentation: UPLC system with a PDA detector.

  • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 10
    5.0 40
    7.0 90
    8.0 90
    8.1 10

    | 10.0 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 2 µL.

Visualizations

Degradation_Pathway parent This compound product1 2-[(hydroxy)methoxy]ethanol parent->product1 Hydrolysis product2 Acetic acid parent->product2 Hydrolysis

Caption: Primary thermal degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis cluster_data Data Interpretation prep Prepare 1 mg/mL Solution stress Incubate at 40, 60, 80°C prep->stress analysis UPLC-PDA Analysis stress->analysis data Quantify Degradation analysis->data

Caption: Workflow for forced thermal degradation study.

References

How to mitigate hydrolysis of 2-[(Acetyloxy)methoxy]ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the hydrolysis of 2-[(Acetyloxy)methoxy]ethyl acetate. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and stability data to assist in your research and development activities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

IssuePotential CauseRecommended Solution
Unexpectedly low yield or purity of the compound after synthesis and work-up. Hydrolysis of the ester groups during aqueous work-up or purification.- Use anhydrous solvents and reagents throughout the synthesis. - Minimize contact with water during the work-up. Use brine to wash the organic layer and dry thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate. - Purify the compound using non-aqueous conditions, such as chromatography with anhydrous solvents.
Degradation of the compound observed in the vial during storage. Presence of residual moisture or exposure to atmospheric humidity. The compound is sensitive to moisture, which can cause hydrolysis of the ester linkages.- Store the compound in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen).[1] - Use a desiccator for long-term storage. - For solutions, use anhydrous solvents and store at low temperatures (e.g., -20°C).
Inconsistent results in biological assays using aqueous buffers. Hydrolysis of the compound in the aqueous buffer, leading to a decrease in the concentration of the active compound over the course of the experiment.- Prepare fresh solutions of the compound in the assay buffer immediately before use. - If possible, perform the assay at a slightly acidic pH (around 5-6), as ester hydrolysis is often slower in acidic conditions compared to neutral or basic conditions.[2] - Consider using a co-solvent system (e.g., with DMSO or ethanol) to reduce the water activity, but ensure the solvent is compatible with your assay.
Appearance of new peaks in HPLC analysis of a stored sample. Hydrolysis of one or both acetate groups, leading to the formation of degradation products such as 2-(hydroxymethoxy)ethyl acetate and acetic acid.[1]- Confirm the identity of the new peaks by LC-MS or by synthesizing and running the potential degradation products as standards. - Implement the storage and handling recommendations above to minimize future degradation.
Precipitation of the compound from an aqueous solution. The hydrolysis products may have different solubility profiles than the parent compound.- Analyze the precipitate to confirm if it is a degradation product. - If the assay requires a prolonged incubation in an aqueous buffer, consider formulation strategies to enhance stability, such as complexation with cyclodextrins.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway is hydrolysis of the two ester linkages, particularly the acetoxy groups. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions, as well as elevated temperatures.[1][3] The methoxy ether linkage is generally more stable under these conditions.[4]

Q2: What are the main hydrolysis products of this compound?

A2: The hydrolysis of the two acetate groups leads to the formation of 2-(hydroxymethoxy)ethyl acetate, acetic acid, and ultimately ethylene glycol.

Q3: How can I minimize hydrolysis during my experiments?

A3: To minimize hydrolysis, it is crucial to work under anhydrous conditions whenever possible. This includes using dry solvents and glassware, and storing the compound under an inert atmosphere.[1] For experiments in aqueous media, prepare solutions fresh, use buffers with a slightly acidic pH if your experiment allows, and keep the temperature as low as feasible.

Q4: What analytical techniques are suitable for monitoring the hydrolysis of this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for monitoring the degradation of this compound and quantifying its hydrolysis products.[5][6] Gas chromatography (GC-FID) can also be used to quantify the degradation products.[1]

Q5: Are there any formulation strategies to improve the stability of this compound in aqueous solutions?

A5: Yes, several formulation strategies can enhance the stability of ester-containing compounds. These include:

  • pH Adjustment and Buffering: Maintaining a pH where the hydrolysis rate is minimal, typically in the acidic range, can significantly improve stability.[2][4]

  • Co-solvents: Using co-solvents like propylene glycol or ethanol can reduce the concentration of water and thus slow down hydrolysis.

  • Complexation: Encapsulating the molecule within a cyclodextrin can protect the ester groups from hydrolysis.[4]

  • Lyophilization: For long-term storage, the compound can be lyophilized (freeze-dried) to remove water. The resulting powder can be reconstituted immediately before use.[4]

Data Presentation

The following table provides representative data on the hydrolysis half-life of a similar ester prodrug at 37°C in different aqueous buffer solutions. This data is intended to illustrate the general trend of pH-dependent hydrolysis for esters and should be used as a guideline. Actual rates for this compound may vary.

pHBuffer SystemHalf-life (t½) (hours)
3.0Citrate Buffer> 100
5.0Acetate Buffer72
7.4Phosphate Buffer8
9.0Borate Buffer< 1

Note: This data is illustrative and based on the hydrolysis kinetics of structurally related ester prodrugs. Experimental determination of the hydrolysis rate for this compound is recommended for precise applications.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Monitoring Hydrolysis

This protocol outlines a general method for the analysis of this compound and its primary hydrolysis product.

1. Materials and Reagents:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).

  • To initiate a hydrolysis study, dilute the stock solution into the desired aqueous buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 100 µg/mL.

  • At specified time points, withdraw an aliquot of the sample and quench the hydrolysis by diluting it with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

4. Data Analysis:

  • Integrate the peak areas of the parent compound and any degradation products.

  • Calculate the percentage of the parent compound remaining at each time point.

  • Plot the natural logarithm of the concentration of the parent compound versus time to determine the pseudo-first-order rate constant (k) and the half-life (t½ = 0.693/k).

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.

1. Acid Hydrolysis:

  • Dissolve 1 mg of the compound in 1 mL of acetonitrile and add 9 mL of 0.1 M HCl.

  • Heat the solution at 60°C for 4 hours.

  • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve 1 mg of the compound in 1 mL of acetonitrile and add 9 mL of 0.1 M NaOH.

  • Keep the solution at room temperature for 1 hour.

  • Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve 1 mg of the compound in 1 mL of acetonitrile and add 9 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours.

  • Dilute with mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Place the solid compound in a 60°C oven for 48 hours.

  • Dissolve the stressed solid in acetonitrile and dilute for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of the compound (100 µg/mL in acetonitrile/water) to UV light (254 nm) for 24 hours.

  • Analyze by HPLC.

Visualizations

Hydrolysis_Mitigation_Workflow cluster_planning Experimental Planning cluster_anhydrous Anhydrous Protocol cluster_aqueous Aqueous Protocol start Start: Experiment with This compound check_aqueous Is an aqueous environment required? start->check_aqueous anhydrous_solvents Use anhydrous solvents and reagents check_aqueous->anhydrous_solvents No fresh_solution Prepare solutions fresh check_aqueous->fresh_solution Yes inert_atmosphere Work under inert atmosphere (N2/Ar) anhydrous_solvents->inert_atmosphere dry_glassware Use oven-dried glassware inert_atmosphere->dry_glassware anhydrous_protocol Proceed with experiment dry_glassware->anhydrous_protocol ph_control Control pH (acidic if possible) fresh_solution->ph_control low_temp Use low temperature ph_control->low_temp co_solvent Consider co-solvents low_temp->co_solvent aqueous_protocol Proceed with experiment co_solvent->aqueous_protocol

Caption: Workflow for mitigating hydrolysis.

HPLC_Troubleshooting_Logic start Problem: Inconsistent retention times or new peaks check_storage Check sample storage and handling start->check_storage improper_storage Improper Storage: - Exposure to moisture - Non-anhydrous solvent check_storage->improper_storage Yes check_mobile_phase Is mobile phase appropriate? check_storage->check_mobile_phase No correct_storage Solution: - Store under inert gas - Use anhydrous solvents - Prepare fresh samples improper_storage->correct_storage improper_mp Mobile Phase Issue: - pH promotes hydrolysis - Aqueous content check_mobile_phase->improper_mp Yes check_column Is column stable? check_mobile_phase->check_column No correct_mp Solution: - Adjust mobile phase pH - Decrease aqueous content - Run at lower temperature improper_mp->correct_mp column_issue Column Degradation: - Extreme pH - High temperature check_column->column_issue Yes correct_column Solution: - Use column within  recommended pH range - Lower column temperature column_issue->correct_column

Caption: Troubleshooting logic for HPLC analysis.

References

Technical Support Center: Handling 2-[(Acetyloxy)methoxy]ethyl acetate Under Anhydrous Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling of 2-[(Acetyloxy)methoxy]ethyl acetate under anhydrous conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are anhydrous conditions important for its handling?

A1: this compound, with the chemical formula C₇H₁₂O₅, is a carboxylic acid derivative containing both ester and acetal functional groups.[1][2][3] It is a colorless to pale yellow liquid used as an intermediate in organic synthesis, particularly in the pharmaceutical industry for the preparation of antiviral drugs like acyclovir.[1][4]

Anhydrous conditions are critical because the ester linkages in the molecule are susceptible to hydrolysis, a chemical reaction with water.[1] This degradation process breaks down the compound into 2-[(hydroxy)methoxy]ethanol and acetic acid, leading to reduced yield and purity of the desired product.[5] The synthesis of this compound itself is often carried out under anhydrous conditions to ensure the integrity of the ester bonds.[1]

Q2: How stable is this compound and what are its primary degradation pathways?

A2: The compound is generally stable below 40°C when stored in a sealed, dry container.[1] The primary degradation pathway is hydrolysis of the ester groups, which can be accelerated by:

  • Presence of water: Even trace amounts of moisture can lead to hydrolysis.

  • Elevated temperatures: Thermal stress, particularly between 40-60°C, significantly increases the rate of hydrolysis.[5]

  • pH: The rate of hydrolysis is pH-dependent, with kinetics reported to be pseudo-first-order under basic conditions.[5]

Under accelerated stability testing, the main degradation products are 2-[(hydroxy)methoxy]ethanol and acetic acid.[5] To minimize degradation, it is crucial to maintain anhydrous conditions, store the compound at room temperature, and use an inert atmosphere (e.g., nitrogen or argon).[5]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability and purity of this compound, the following storage conditions are recommended:

  • Container: Store in a tightly sealed container to prevent moisture ingress.

  • Atmosphere: For long-term storage or for high-purity applications, storing under an inert atmosphere of nitrogen or argon is advisable.[5]

  • Temperature: Store at room temperature, ensuring it remains below 40°C.[1]

  • Location: Keep in a dry and well-ventilated place.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered when handling this compound in moisture-sensitive applications.

Problem Potential Cause Recommended Solution
Low yield in a reaction using this compound. Hydrolysis of the starting material due to residual moisture in the reaction setup.Ensure all glassware is thoroughly dried (oven-dried or flame-dried under vacuum). Use freshly dried solvents. Handle the compound under an inert atmosphere.
Incomplete reaction due to reagent deactivation by moisture.Dry all reagents thoroughly. Use a fresh bottle of any hygroscopic reagents.
Presence of unexpected byproducts in the final product. Degradation of this compound into acetic acid and 2-[(hydroxy)methoxy]ethanol.Confirm the identity of byproducts using analytical techniques like GC-MS or NMR. If hydrolysis is confirmed, rigorously follow anhydrous protocols for future experiments.
Reaction with residual acidic or basic impurities on glassware.Ensure glassware is properly cleaned and neutralized before drying.
Inconsistent reaction outcomes. Variable amounts of moisture in different experimental runs.Standardize the protocol for drying glassware, solvents, and handling of this compound. Use a glove box or Schlenk line for sensitive reactions.
Degradation of the stock solution of this compound over time.Purchase fresh compound or re-purify the existing stock if its purity is in doubt. Store in small, single-use aliquots under an inert atmosphere.

Experimental Protocols

Protocol 1: General Handling of this compound Under Anhydrous Conditions

This protocol outlines the essential steps for handling this compound in a moisture-sensitive reaction.

1. Drying Glassware:

  • Oven-Drying: Disassemble all glassware and place it in an oven at 125°C for at least 12 hours.
  • Flame-Drying: Assemble the reaction apparatus and heat it with a heat gun under a vacuum or a flow of inert gas until all visible moisture is removed. Allow the glassware to cool to room temperature under an inert atmosphere.

2. Drying Solvents:

  • Select a drying agent that is compatible with your chosen solvent and will not react with this compound.
  • Recommended Drying Agents for Common Aprotic Solvents (e.g., THF, Dichloromethane):
  • Activated molecular sieves (3Å or 4Å) are a good general-purpose choice.
  • Calcium hydride (CaH₂) is effective but should be handled with care.
  • Allow the solvent to stand over the drying agent for at least 24 hours before use. For extremely dry solvents, distillation from an appropriate drying agent under an inert atmosphere is recommended.

3. Setting up the Reaction under an Inert Atmosphere:

  • Assemble the dry glassware while still warm and immediately place it under a positive pressure of an inert gas (nitrogen or argon).
  • Use rubber septa to seal the reaction vessel.
  • Add the dried solvent and this compound to the reaction flask using a syringe through the septum.
  • Maintain a positive pressure of inert gas throughout the reaction, for example, by using a balloon filled with nitrogen or argon.

Protocol 2: Monitoring the Purity of this compound

The purity of this compound and the presence of its hydrolysis products can be monitored by High-Performance Liquid Chromatography (HPLC).

  • Method: A reverse-phase (RP) HPLC method can be employed.[6]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, with a small amount of acid such as phosphoric acid or formic acid (for MS compatibility).[6]

  • Detection: UV detection is suitable for this compound.

  • Quantification: Degradation products can be quantified using Gas Chromatography with Flame Ionization Detection (GC-FID) or Ultra-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA).[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis dry_glassware Dry Glassware (Oven/Flame) assemble_apparatus Assemble Apparatus Under Inert Gas dry_glassware->assemble_apparatus dry_solvents Dry Solvents (e.g., Molecular Sieves) add_reagents Add Anhydrous Solvents & Reagents dry_solvents->add_reagents assemble_apparatus->add_reagents run_reaction Run Reaction Under Inert Atmosphere add_reagents->run_reaction workup Reaction Work-up run_reaction->workup analysis Product Analysis (e.g., HPLC, GC-MS) workup->analysis logical_relationship compound 2-[(Acetyloxy)methoxy]ethyl acetate hydrolysis Hydrolysis compound->hydrolysis water Water (Moisture) water->hydrolysis products Degradation Products: - 2-[(hydroxy)methoxy]ethanol - Acetic Acid hydrolysis->products anhydrous Anhydrous Conditions (Inert Atmosphere, Dry Solvents) anhydrous->compound preserves

References

Technical Support Center: Purification of 2-[(Acetyloxy)methoxy]ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[(Acetyloxy)methoxy]ethyl acetate. The following information is designed to address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The primary impurities depend on the synthetic route used. Common impurities may include:

  • Unreacted starting materials: Such as acetic anhydride, 2-methoxyethyl alcohol, or 1,4-diacetoxy-2-oxabutane.

  • Byproducts of synthesis: Depending on the specific reaction conditions, various side-products may form.

  • Hydrolysis products: The ester linkages in this compound are susceptible to hydrolysis, which can lead to the formation of 2-[(hydroxy)methoxy]ethanol and acetic acid, especially in the presence of moisture and at elevated temperatures.[1]

  • Solvent residues: Residual solvents from the reaction or workup process.

Q2: Which analytical methods are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for determining the purity of this compound.[2]

  • HPLC: A reverse-phase HPLC method, often using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid, can effectively separate the target compound from its impurities.[1][3] This method is also scalable for preparative separation to isolate impurities.[1][3]

  • GC-MS: This technique is well-suited for identifying and quantifying volatile impurities and confirming the structure of the main compound.

Q3: What are the primary purification techniques for this compound?

A3: The two main techniques for purifying this compound are vacuum distillation and column chromatography. The choice of method depends on the nature and quantity of the impurities.

  • Vacuum Distillation: This is the preferred method for removing volatile and non-volatile impurities, especially for a high-boiling point compound like this compound, as it prevents thermal decomposition that can occur at atmospheric pressure.

  • Column Chromatography: This technique is effective for separating the target compound from impurities with different polarities.

Troubleshooting Guides

Vacuum Distillation
Issue Possible Cause(s) Recommended Solution(s)
Product is not distilling at the expected temperature/pressure. - Inaccurate pressure reading.- Leak in the distillation apparatus.- Presence of an azeotrope with an impurity.- Verify the functionality of the vacuum pump and pressure gauge.- Check all joints and seals for leaks using a vacuum grease if necessary.- If an azeotrope is suspected, consider an alternative purification method like column chromatography.
Bumping or uneven boiling. - Lack of boiling chips or stir bar.- Heating too rapidly.- Add a few boiling chips or a magnetic stir bar to the distillation flask before starting.- Heat the flask gradually and ensure even heat distribution with a heating mantle.
Low product recovery. - Distillation terminated too early.- Significant hold-up in the distillation column.- Product co-distilled with a lower-boiling fraction.- Continue the distillation until the temperature at the collection head drops, indicating all the product has been collected.- Use a distillation setup with a short path to minimize dead volume.- Collect fractions and analyze each by HPLC or GC-MS to ensure proper separation.
Product is dark or colored. - Thermal decomposition at high temperatures.- Presence of non-volatile, colored impurities.- Ensure the vacuum is low enough to maintain a distillation temperature below the compound's decomposition point.- Consider a pre-purification step, such as treatment with activated charcoal, before distillation.
Column Chromatography
Issue Possible Cause(s) Recommended Solution(s)
Poor separation of the product from impurities. - Inappropriate solvent system (eluent).- Column was not packed properly.- Sample was loaded improperly.- Optimize the eluent system by running TLC plates with various solvent polarities. A good starting point for this compound would be a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the best separation.- Ensure the silica gel is packed uniformly as a slurry to avoid channels or cracks.- Dissolve the crude product in a minimal amount of a polar solvent and load it onto the column in a narrow band.
Product elutes too quickly (High Rf). - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Product elutes too slowly or not at all (Low Rf). - The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Tailing of spots on TLC and broad elution bands. - Sample overload.- Presence of acidic or basic impurities.- Reduce the amount of crude material loaded onto the column.- Consider adding a small amount of a modifier (e.g., triethylamine for basic impurities, acetic acid for acidic impurities) to the eluent, or use a different stationary phase like alumina.

Data Presentation

The following table summarizes the expected purity of this compound after applying different purification methods. The actual purity will depend on the initial impurity profile and the optimization of the chosen method.

Purification MethodStarting Purity (Typical)Expected PurityAnalytical Method
Vacuum Distillation ~95%>97%GC-MS, HPLC
Column Chromatography ~95%>98%HPLC, GC-MS

Experimental Protocols

Protocol 1: Vacuum Distillation

Objective: To purify crude this compound by removing volatile and non-volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with a cold trap

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Boiling chips (optional)

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all glass joints are properly sealed.

  • Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

  • Begin stirring and gradually apply vacuum, monitoring the pressure gauge.

  • Once the desired vacuum is reached, slowly heat the flask using the heating mantle.

  • Collect any initial low-boiling fractions in a separate receiving flask and discard them.

  • Monitor the temperature at the distillation head. Collect the main fraction that distills at a constant temperature and pressure.

  • Once the main fraction is collected, stop the heating and allow the apparatus to cool before slowly releasing the vacuum.

  • Analyze the purity of the collected fractions using HPLC or GC-MS.

Protocol 2: Column Chromatography

Objective: To purify crude this compound by separating it from impurities based on polarity.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Determine the optimal solvent system by performing TLC analysis with various ratios of hexane and ethyl acetate. Aim for an Rf value of approximately 0.2-0.4 for the target compound.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the target compound.

  • Fraction Analysis:

    • Combine the fractions containing the pure product, as determined by TLC.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

    • Confirm the purity of the final product using HPLC or GC-MS.

Workflow and Logic Diagrams

PurificationWorkflow cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification Method cluster_end Final Product Crude Crude this compound Analysis Analyze by HPLC/GC-MS Crude->Analysis Distillation Vacuum Distillation Analysis->Distillation High boiling impurities Chromatography Column Chromatography Analysis->Chromatography Polar impurities Pure Pure Product (>97%) Distillation->Pure Chromatography->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingLogic cluster_distillation_solutions Distillation Troubleshooting cluster_chromatography_solutions Chromatography Troubleshooting Start Impure Product After Purification CheckMethod Review Purification Protocol Start->CheckMethod DistillationIssue Distillation Problem? CheckMethod->DistillationIssue Distillation Used ChromatographyIssue Chromatography Problem? CheckMethod->ChromatographyIssue Chromatography Used CheckVacuum Verify Vacuum & Temperature DistillationIssue->CheckVacuum Yes OptimizeEluent Optimize Eluent via TLC ChromatographyIssue->OptimizeEluent Yes CheckLeaks Inspect for Leaks CheckVacuum->CheckLeaks UseStirring Ensure Proper Stirring CheckLeaks->UseStirring RepackColumn Repack Column OptimizeEluent->RepackColumn CheckLoading Review Sample Loading RepackColumn->CheckLoading

Caption: Decision tree for troubleshooting purification issues.

References

Optimizing reaction conditions for using 2-[(Acetyloxy)methoxy]ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-[(Acetyloxy)methoxy]ethyl acetate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the use of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a crucial intermediate in organic synthesis. Its most notable application is in the pharmaceutical industry as a key building block for the synthesis of antiviral nucleoside analogs, such as Acyclovir and Valacyclovir.[1] It serves as an alkylating agent, introducing the acyloxymethoxyethyl side chain to a heterocyclic base.[2]

Q2: What are the typical storage conditions for this compound?

A2: It is recommended to store this compound in a cool, dry place, sealed in a tightly closed container. Some sources suggest storage at room temperature, while others recommend temperatures below 40°C.[3] For long-term stability, especially to prevent hydrolysis, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.[1]

Q3: What are the main stability concerns with this compound?

A3: The primary stability concern is the hydrolysis of the two acetate (ester) groups. This hydrolysis can be accelerated by the presence of moisture, acids, or bases, and by elevated temperatures (e.g., 40-60°C).[1] The methoxy ether linkage is generally more stable under basic conditions but can be cleaved under strongly acidic conditions.[2]

Q4: How can I monitor the progress of a reaction involving this compound?

A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring reaction progress. For TLC, a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate can be used as the mobile phase.[4] Reverse-phase HPLC with a C18 column and a mobile phase consisting of acetonitrile and a buffered aqueous solution is a robust method for quantitative analysis.[1][5]

Troubleshooting Guides

Low Reaction Yield

Problem: The yield of my desired product is lower than expected.

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction closely by TLC or HPLC to ensure it has gone to completion. - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. - Ensure efficient stirring to overcome any mass transfer limitations.
Degradation of Starting Material - this compound can degrade in the presence of moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1] - Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent moisture ingress.[1]
Suboptimal Reaction Temperature - The optimal temperature can be crucial. If the temperature is too low, the reaction may be slow or incomplete. If too high, side reactions or degradation may occur. - Consult literature for the optimal temperature range for your specific reaction or perform small-scale experiments to determine the optimal temperature.
Incorrect Stoichiometry - Carefully check the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can sometimes lead to side products.
Losses During Work-up and Purification - Analyze your work-up procedure for potential sources of product loss (e.g., extractions with inappropriate solvents, premature precipitation). - Optimize your purification method. For column chromatography, select the appropriate stationary and mobile phases to ensure good separation and recovery. For crystallization, choose a suitable solvent system and control the cooling rate to maximize crystal formation.
Formation of Impurities and Side Products

Problem: My final product is contaminated with impurities, particularly the N-7 isomer in the synthesis of Acyclovir.

Possible Cause Troubleshooting Steps
Lack of Regioselectivity in Alkylation - The alkylation of guanine derivatives can occur at both the N-9 and N-7 positions. To favor N-9 alkylation, consider protecting the guanine base, for example, by acetylation to form N2-acetylguanine or diacetylguanine before the alkylation step.[2][6] - The choice of solvent and catalyst can significantly influence regioselectivity. Some studies suggest that the use of specific catalysts and reaction conditions can favor the formation of the desired N-9 isomer.[6] - A patent suggests that during the deacetylation step under basic conditions, the undesired 7-isomer can be rearranged to the desired 9-isomer, simplifying purification.[7]
Hydrolysis of Ester Groups - The acetate groups on both the starting material and the product can be hydrolyzed if exposed to acidic or basic conditions for extended periods, especially in the presence of water. - Keep the reaction and work-up conditions as anhydrous as possible until the deacetylation step. - Minimize the time the product is exposed to strong acids or bases during work-up.
Incomplete Deprotection - If you are synthesizing Acyclovir, ensure the deacetylation of the intermediate is complete. Monitor this step by TLC or HPLC. - If deacetylation is incomplete, you may need to increase the reaction time, temperature, or the concentration of the base (e.g., sodium hydroxide or ammonia).[8]

Experimental Protocols

Synthesis of Acyclovir: A Two-Step Protocol

This protocol outlines the synthesis of Acyclovir from a protected guanine derivative using this compound.

Step 1: N-Alkylation of N2-Acetylguanine to form Diacetyl Acyclovir

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N2-acetylguanine.

  • Reagent Addition: Add a suitable solvent (e.g., toluene) and a catalyst (e.g., p-toluenesulfonic acid).[8]

  • Add this compound to the reaction mixture.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude diacetyl acyclovir may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure. The crude product can be washed with a suitable solvent like ethanol to remove unreacted starting materials.[9]

Step 2: Deacetylation of Diacetyl Acyclovir to Acyclovir

  • Reaction Setup: To a round-bottom flask, add the crude diacetyl acyclovir from the previous step.

  • Reagent Addition: Add an aqueous solution of a base, such as sodium hydroxide or ammonium hydroxide.[2]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up and Purification: Neutralize the reaction mixture with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the crude Acyclovir.[10]

  • Collect the solid by filtration, wash with cold water, and then with a solvent like ethanol.

  • Recrystallize the crude product from hot water to obtain pure Acyclovir.[2]

Quantitative Data

Table 1: Representative Reaction Conditions for Acyclovir Synthesis

ParameterN-Alkylation of DiacetylguanineDeacetylation
Starting Material DiacetylguanineDiacetyl Acyclovir
Alkylating Agent 2-oxa-1,4-butanediol-diacetate-
Solvent TolueneAqueous Methylamine or KOH
Catalyst p-Toluenesulfonic acid-
Temperature RefluxRoom Temperature to 75°C
Reaction Time Not specified, monitor by TLC/HPLC4-6 hours
Reported Yield -22% to 52% (for the two steps)

Note: The yields can vary significantly based on the specific reaction conditions and purification methods.[9]

Mandatory Visualizations

Experimental Workflow for Acyclovir Synthesis

Acyclovir_Synthesis cluster_alkylation Step 1: N-Alkylation cluster_deacetylation Step 2: Deacetylation & Purification start_alkylation N2-Acetylguanine + This compound reaction_alkylation Reflux in Toluene with p-TSA catalyst start_alkylation->reaction_alkylation Heat product_alkylation Crude Diacetyl Acyclovir reaction_alkylation->product_alkylation Cool & Isolate start_deacetylation Crude Diacetyl Acyclovir reaction_deacetylation Stir with aq. NaOH or NH4OH start_deacetylation->reaction_deacetylation neutralization Neutralize with Acid reaction_deacetylation->neutralization filtration Filter & Wash neutralization->filtration recrystallization Recrystallize from Water filtration->recrystallization final_product Pure Acyclovir recrystallization->final_product

Caption: Workflow for the synthesis of Acyclovir.

Logical Relationship for Troubleshooting Low Yield

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Reaction Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction degradation Starting Material Degradation low_yield->degradation temp Suboptimal Temperature low_yield->temp stoichiometry Incorrect Stoichiometry low_yield->stoichiometry workup_loss Losses during Work-up low_yield->workup_loss monitor Monitor by TLC/HPLC, Extend Reaction Time incomplete_reaction->monitor anhydrous Use Anhydrous Conditions, Inert Atmosphere degradation->anhydrous optimize_temp Optimize Temperature temp->optimize_temp check_ratios Verify Molar Ratios stoichiometry->check_ratios optimize_workup Optimize Work-up & Purification workup_loss->optimize_workup

Caption: Troubleshooting logic for low reaction yield.

References

Preventing degradation of 2-[(Acetyloxy)methoxy]ethyl acetate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-[(Acetyloxy)methoxy]ethyl acetate to prevent its degradation. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is room temperature, not exceeding 40°C.[1] The container should be tightly sealed to prevent moisture ingress and stored away from strong acids, bases, and oxidizing agents.[1] For long-term storage, blanketing with an inert gas like nitrogen or argon is recommended to minimize hydrolysis and oxidation.[2]

Q2: What is the primary degradation pathway for this compound?

A2: The principal degradation mechanism is hydrolysis.[2] This reaction is catalyzed by the presence of moisture and can be accelerated by elevated temperatures (above 40°C) and the presence of acidic or basic conditions.[2] Hydrolysis breaks down the ester linkages, resulting in the formation of 2-[(hydroxy)methoxy]ethanol and acetic acid.

Q3: My previously colorless this compound has developed a yellow tint. Is it still usable?

A3: A slight yellow discoloration may indicate the onset of degradation or the presence of impurities. While the product might still be suitable for some applications, it is crucial to verify its purity before use, especially in sensitive experiments. We recommend performing an analytical check, such as HPLC or GC, to quantify the level of impurities and confirm if the material still meets the specifications required for your research.

Q4: Can I store this compound in a metal container?

A4: It is advisable to avoid storage in certain metal containers. The compound may discolor in mild steel or copper containers. Contact with aluminum should also be avoided as it may lead to a chemical reaction. Lined containers, glass, or stainless steel are preferred materials for storage.

Troubleshooting Guide

This guide addresses specific problems that you may encounter during the storage and use of this compound.

Issue 1: An unexpected peak appears in the HPLC/GC analysis of the stored compound.

  • Possible Cause: This is likely due to the degradation of this compound. The most common degradation products are 2-[(hydroxy)methoxy]ethanol and acetic acid.

  • Troubleshooting Steps:

    • Confirm the identity of the new peak by comparing its retention time with that of a known standard of the suspected degradation product. Mass spectrometry can also be used for positive identification.

    • Review your storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature.

    • If the level of impurity is unacceptable for your application, consider purifying the material by fractional distillation under reduced pressure or disposing of the batch according to your institution's safety guidelines.

Issue 2: The pH of my aqueous solution containing this compound has decreased over time.

  • Possible Cause: A decrease in pH is a strong indicator of hydrolysis, which produces acetic acid as a byproduct.

  • Troubleshooting Steps:

    • Prepare fresh solutions immediately before use to minimize the impact of hydrolysis.

    • If the solution must be stored, even for a short period, consider buffering the solution to a neutral pH and storing it at a low temperature (2-8°C) to slow down the degradation rate.

    • For applications sensitive to pH changes, monitor the pH regularly and adjust as necessary.

Data on Stability

The following table provides illustrative data on the degradation of this compound under accelerated storage conditions. Please note that these are example values and actual degradation rates may vary based on the specific conditions and purity of the material.

Storage ConditionDuration (Weeks)Purity (%)2-[(hydroxy)methoxy]ethanol (%)Acetic Acid (%)
25°C / 60% RH099.5< 0.1< 0.1
499.20.20.1
898.90.40.2
1298.50.60.3
40°C / 75% RH099.5< 0.1< 0.1
497.01.50.8
894.53.01.5
1291.85.22.5

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This method can be used to separate and quantify this compound from its primary degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Analysis: The retention time of this compound and its degradation products should be determined using reference standards. The peak area can be used to quantify the percentage of each component.

Protocol 2: GC-FID Method for Impurity Profiling

This method is suitable for the quantification of volatile degradation products.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 220°C at 10°C/min.

    • Hold at 220°C for 5 minutes.

  • Injector and Detector Temperature: 250°C.

  • Sample Preparation: Dilute the sample in a suitable solvent such as ethyl acetate.

  • Analysis: The concentration of each degradation product can be determined by comparing the peak area to a calibration curve generated from certified reference standards.

Visualizations

cluster_storage Storage Conditions cluster_compound Compound State Optimal Optimal Storage - Cool, dry, well-ventilated - < 40°C - Tightly sealed container Stable This compound (Stable) Optimal->Stable Maintains Purity Suboptimal Suboptimal Storage - High temperature (> 40°C) - Presence of moisture - Exposure to acids/bases Degraded Degradation Products - 2-[(hydroxy)methoxy]ethanol - Acetic Acid Suboptimal->Degraded Leads to Degradation

Caption: Logical relationship between storage conditions and compound stability.

Start Start: Observe Issue CheckStorage Review Storage Conditions (Temp, Moisture, Seal) Start->CheckStorage AnalyticalTest Perform Analytical Test (HPLC/GC) CheckStorage->AnalyticalTest IdentifyImpurity Identify Impurity Peak(s) AnalyticalTest->IdentifyImpurity QuantifyDegradation Quantify Degradation Level IdentifyImpurity->QuantifyDegradation Decision Is Purity Acceptable? QuantifyDegradation->Decision Use Proceed with Use Decision->Use Yes PurifyOrDispose Purify or Dispose of Material Decision->PurifyOrDispose No

Caption: Troubleshooting workflow for suspected degradation.

Compound This compound Hydrolysis Hydrolysis Compound->Hydrolysis Water H₂O (Moisture) Water->Hydrolysis Catalyst Heat / Acid / Base Catalyst->Hydrolysis accelerates Product1 2-[(hydroxy)methoxy]ethanol Hydrolysis->Product1 Product2 Acetic Acid Hydrolysis->Product2

Caption: Primary degradation pathway of this compound.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 2-[(Acetyloxy)methoxy]ethyl Acetate: HPLC, GC, and qNMR Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 2-[(Acetyloxy)methoxy]ethyl acetate is a critical aspect of quality control and process development. This guide provides a comprehensive comparison of three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR). Detailed experimental protocols and comparative data are presented to assist in selecting the most appropriate method for specific analytical needs.

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] Its purity can be affected by residual starting materials, by-products from the synthesis process, and degradation products. A primary degradation pathway for this ester is hydrolysis, which can lead to the formation of impurities such as 2-[(hydroxy)methoxy]ethanol and acetic acid.[1] Therefore, robust analytical methods are essential for ensuring the quality and consistency of this intermediate.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required level of accuracy and precision, and the available instrumentation. The following table summarizes the key characteristics of HPLC, GC, and qNMR for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantitative determination based on the direct proportionality between the NMR signal area and the number of nuclei.[2]
Applicability Well-suited for a wide range of compounds, including non-volatile and thermally labile substances.Suitable for volatile and thermally stable compounds.Applicable to any soluble compound containing NMR-active nuclei.
Primary Impurities Detected Non-volatile impurities, including hydrolysis products like 2-[(hydroxy)methoxy]ethanol.Volatile impurities and residual solvents.A wide range of impurities containing the observed nucleus (e.g., ¹H).
Quantification Typically requires reference standards for accurate quantification of impurities.Requires reference standards for accurate quantification.Can provide absolute purity without a specific reference standard of the analyte by using a certified internal standard.[3][4]
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for non-volatile compounds, but likely not for the target analyte.Simple dissolution in a deuterated solvent with an internal standard.
Strengths High resolution, high sensitivity, and widely applicable.[5][6]High efficiency and sensitivity, especially for volatile compounds.Primary analytical method, high precision, and provides structural information.[7][8]
Limitations May require different methods for different types of impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, higher instrumentation cost.

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC, GC, and qNMR are provided below.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method is a robust approach for the purity assessment of this compound and its non-volatile impurities.[9]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)[9]

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Expected Performance: This method is expected to provide good separation of this compound from its potential hydrolysis product, 2-[(hydroxy)methoxy]ethanol. The retention time of the main peak will be influenced by the exact gradient and column chemistry, but it is anticipated to elute at a higher organic solvent concentration than its more polar degradant.

Gas Chromatography (GC) Method

GC with a flame ionization detector (FID) is a suitable technique for the analysis of volatile impurities and can also be used for the assay of this compound.[1]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or similar)

Reagents:

  • Helium or Nitrogen (carrier gas)

  • Suitable solvent for sample dissolution (e.g., Dichloromethane)

Chromatographic Conditions:

ParameterCondition
Column Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C, and hold for 5 minutes.
Injection Volume 1 µL (split injection, e.g., 50:1 split ratio)

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent to a concentration of approximately 1 mg/mL.

Expected Performance: This method should effectively separate this compound from volatile impurities and residual solvents. The retention time will be dependent on the specific column and temperature program.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

¹H-qNMR provides a direct and highly accurate method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte.[3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Certified internal standard of known purity (e.g., Maleic anhydride)

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a vial. Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using a single-pulse experiment with a sufficiently long relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure full signal recovery.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Quantification: Integrate the well-resolved signals of both the analyte and the internal standard. The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Expected Performance: This method offers high precision and accuracy for purity determination. The choice of a suitable internal standard with signals that do not overlap with the analyte is crucial for accurate results.

Workflow and Pathway Diagrams

To visualize the analytical processes, the following diagrams are provided in the DOT language.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

Analytical_Comparison cluster_methods Analytical Methods cluster_info Information Obtained cluster_decision Decision Making Analyte This compound Sample HPLC HPLC Analyte->HPLC GC GC Analyte->GC qNMR qNMR Analyte->qNMR HPLC_info Purity (% Area) Non-volatile Impurities HPLC->HPLC_info GC_info Purity (% Area) Volatile Impurities GC->GC_info qNMR_info Absolute Purity (%) Structural Confirmation qNMR->qNMR_info Decision Method Selection HPLC_info->Decision GC_info->Decision qNMR_info->Decision

Caption: Logical relationship for selecting an analytical method.

Conclusion

The selection of an appropriate analytical method for the purity determination of this compound is crucial for ensuring product quality. HPLC is a versatile and widely used technique for routine quality control, capable of separating the main component from its non-volatile impurities. GC is a powerful tool for the analysis of volatile impurities and residual solvents. For the highest accuracy and as a primary method for purity assessment, qNMR is an excellent choice as it provides an absolute purity value without the need for a specific reference standard of the analyte. A comprehensive purity profile is often best achieved by employing orthogonal methods, such as a combination of HPLC and GC, or by using qNMR as a primary reference method to validate the results of chromatographic techniques.

References

A Comparative Guide to the Synthesis and GC-MS Validation of 2-[(Acetyloxy)methoxy]ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 2-[(Acetyloxy)methoxy]ethyl acetate, a key intermediate in the pharmaceutical industry, particularly in the synthesis of antiviral medications. The document details experimental protocols for various synthetic methods and presents a thorough guide to the validation of the final product using Gas Chromatography-Mass Spectrometry (GC-MS). All quantitative data is summarized for easy comparison, and experimental workflows are visualized to enhance understanding.

Comparison of Synthetic Methods

The synthesis of this compound can be achieved through several routes, each with distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and scalability. Below is a comparison of the most common methods.

Synthesis MethodKey ReactantsCatalystTypical YieldTypical PurityReaction TimeKey AdvantagesKey Disadvantages
Method A: From 1,3-Dioxolane and Acetic Anhydride 1,3-Dioxolane, Acetic AnhydrideAcid Catalyst (e.g., H₂SO₄)>85%[1]High2-5 hours[2]High yield, suitable for industrial scaleRequires careful control of reaction temperature
Method B: From Ethylene Glycol Monomethyl Ether and Acetic Anhydride Ethylene Glycol Monomethyl Ether, Acetic AnhydrideSulfuric Acid70-75%[3]>95% (GC confirmed)[3]6 hours[3]Readily available starting materialsModerate yield, longer reaction time
Method C: Selective Acetylation of 2-(Hydroxymethoxy)ethanol 2-(Hydroxymethoxy)ethanol, Acetic AnhydrideAcid CatalystVariableHighVariablePotentially fewer side productsStarting material may not be readily available

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below.

Method A: Synthesis from 1,3-Dioxolane and Acetic Anhydride

This industrial-scale method offers high yields through the acid-catalyzed reaction of 1,3-dioxolane with acetic anhydride.[1]

Materials:

  • 1,3-Dioxolane

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of acetic anhydride (2.5 equivalents) in dichloromethane, slowly add a catalytic amount of concentrated sulfuric acid at 0°C.

  • Add 1,3-dioxolane (1 equivalent) dropwise to the solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to obtain this compound.

Method B: Synthesis from Ethylene Glycol Monomethyl Ether and Acetic Anhydride

A common laboratory-scale synthesis involves the direct acetylation of ethylene glycol monomethyl ether.[3]

Materials:

  • Ethylene Glycol Monomethyl Ether

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylene glycol monomethyl ether (1 equivalent) in dichloromethane.

  • Slowly add acetic anhydride (2.2 equivalents) to the solution.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6 hours.[3]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and wash with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify by vacuum distillation.

GC-MS Validation Protocol

The purity of the synthesized this compound can be reliably determined using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (50:1 split ratio)
Oven Temperature Program Initial temperature: 60°C, hold for 2 minutes. Ramp to 240°C at 10°C/min. Hold at 240°C for 5 minutes.
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-300

Sample Preparation:

  • Dilute a small aliquot of the purified product in a suitable volatile solvent, such as ethyl acetate or dichloromethane, to a final concentration of approximately 1 mg/mL.

  • Vortex the solution to ensure homogeneity.

  • Transfer the solution to a GC vial for analysis.

Data Analysis: The purity of this compound is determined by calculating the relative peak area of the main component in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and validation processes.

Synthesis_Workflow cluster_synthesis Synthesis Stage Reactants Reactants (e.g., 1,3-Dioxolane, Acetic Anhydride) Reaction Acid-Catalyzed Reaction Reactants->Reaction Mixing Workup Aqueous Work-up & Extraction Reaction->Workup Quenching Purification Vacuum Distillation Workup->Purification Crude Product Product Pure this compound Purification->Product

Caption: Synthetic workflow for this compound.

GCMS_Validation_Workflow cluster_validation GC-MS Validation Stage Sample_Prep Sample Preparation (Dilution in Solvent) GC_Injection GC Injection & Separation Sample_Prep->GC_Injection MS_Detection Mass Spectrometry Detection GC_Injection->MS_Detection Data_Analysis Data Analysis (Purity & Identity Confirmation) MS_Detection->Data_Analysis Result Validation Report Data_Analysis->Result

Caption: GC-MS validation workflow for product analysis.

References

A Comparative Analysis of NMR Spectral Data: 2-[(Acetyloxy)methoxy]ethyl Acetate and Structurally Related Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the nuclear magnetic resonance (NMR) spectral data of 2-[(acetyloxy)methoxy]ethyl acetate with key structural analogs. This guide provides predicted and experimental data to facilitate substance identification and characterization.

In the field of medicinal chemistry and drug development, precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. This guide offers a comparative overview of the ¹H and ¹³C NMR spectral data for this compound, a key intermediate in the synthesis of antiviral drugs, against common structurally related esters. Due to the limited availability of public experimental spectra for this compound, predicted data is utilized for a foundational comparison.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound (predicted) and three experimentally characterized alternative compounds: ethyl acetate, 2-methoxyethyl acetate, and 2-(2-ethoxyethoxy)ethyl acetate. These alternatives were selected based on the presence of either the acetate functional group or the ethoxy-ether linkage, providing a basis for understanding the influence of different structural motifs on NMR spectra.

¹H NMR Spectral Data Comparison (in CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound a (-CH₂-O-CH₂-)5.30s
(Predicted)b (-O-CH₂-CH₂-O-)4.25t
c (-O-CH₂-CH₂-O-)3.80t
d, e (2 x -C(=O)-CH₃)2.08, 2.05s, s
Ethyl Acetate [1]a (CH₃-C(=O)-)2.05s
(Experimental)b (-O-CH₂-CH₃)4.12q
c (-O-CH₂-CH₃)1.26t
2-Methoxyethyl Acetate [2]a (CH₃-C(=O)-)2.06s
(Experimental)b (-O-CH₂-CH₂-O-)4.21t
c (-O-CH₂-CH₂-O-)3.59t
d (CH₃-O-)3.39s
2-(2-Ethoxyethoxy)ethyl Acetate [3]a (CH₃-C(=O)-)2.05s
(Experimental)b (-O-CH₂-CH₂-O-)4.22t
c, d (-O-CH₂-CH₂-O-)3.69-3.59m
e (CH₃-CH₂-O-)3.53q
f (CH₃-CH₂-O-)1.21t

¹³C NMR Spectral Data Comparison (in CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound a, b (2 x -C=O)170.5, 169.8
(Predicted)c (-CH₂-O-CH₂-)88.0
d (-O-CH₂-CH₂-O-)65.0
e (-O-CH₂-CH₂-O-)63.2
f, g (2 x -C(=O)-CH₃)20.8, 20.7
Ethyl Acetate [1][4]a (-C=O)171.1
(Experimental)b (-O-CH₂)60.4
c (CH₃-C(=O)-)21.0
d (-CH₃)14.2
2-Methoxyethyl Acetate [5]a (-C=O)170.8
(Experimental)b (-O-CH₂-CH₂-O-)70.8
c (-O-CH₂-CH₂-O-)63.8
d (CH₃-O-)59.0
e (CH₃-C(=O)-)21.0
2-(2-Ethoxyethoxy)ethyl Acetate [6]a (-C=O)170.8
(Experimental)b, c (-O-CH₂-CH₂-O-)70.6, 69.8
d (-O-CH₂-CH₂-O-)69.0
e (CH₃-CH₂-O-)66.7
f (CH₃-C(=O)-)21.0
g (CH₃-CH₂-O-)15.2

Disclaimer: The NMR data for this compound is predicted using online NMR prediction tools and should be used for reference purposes. Experimental verification is recommended.

Experimental Protocols

A standard protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra for small organic molecules is provided below.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Insert the sample tube into the spinner turbine and adjust its position using a depth gauge.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, thereby maximizing spectral resolution. This can be performed manually or automatically.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Set the appropriate acquisition parameters, including the number of scans, spectral width, acquisition time, and relaxation delay. For quantitative ¹H NMR, a longer relaxation delay (5 times the longest T1) is crucial.

  • Acquire the NMR spectrum.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final structural elucidation in an NMR experiment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Shim, Tune D->E F Set Acquisition Parameters E->F G Acquire FID F->G H Fourier Transform G->H I Phase Correction & Referencing H->I J Integration & Peak Picking I->J K Structural Elucidation J->K

Caption: A flowchart detailing the key stages of an NMR experiment, from sample preparation to data acquisition and final structural analysis.

References

A Comparative Guide to the Synthesis of 2-[(Acetyloxy)methoxy]ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for 2-[(Acetyloxy)methoxy]ethyl acetate, an important intermediate in the pharmaceutical industry, notably in the synthesis of antiviral medications.[1] The comparison is based on key performance indicators, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Methods

The selection of a synthetic route for this compound is often a trade-off between yield, purity, reaction conditions, and the scale of production. The two methods detailed below, the 1,3-Dioxolane-Based Route and the Direct Acylation of Ethylene Glycol Monomethyl Ether, offer distinct advantages and disadvantages.

Parameter1,3-Dioxolane-Based RouteDirect Acylation of Ethylene Glycol Monomethyl Ether
Overall Yield >85%70-75%
Product Purity High (>98%)High (>95%)
Reaction Time ~4-5 hours (for acetylation step)3-6 hours
Reaction Temperature 45-80°C60-85°C
Key Reagents Ethylene glycol, Formaldehyde, Acetic anhydride, Acid catalystEthylene glycol monomethyl ether, Acetic anhydride/Acetyl chloride, Acid catalyst
Scale of Production Well-suited for industrial scaleSuitable for laboratory to pilot scale
Primary Advantages High yield and purityFewer synthetic steps, readily available starting materials
Primary Disadvantages Two-step process from ethylene glycolLower reported yields compared to the dioxolane route

In-Depth Analysis of Synthesis Protocols

1,3-Dioxolane-Based Synthesis

This industrial method involves a two-step process: the formation of 1,3-dioxolane from ethylene glycol and formaldehyde, followed by its acetylation to yield the final product. This route is favored for large-scale production due to its high overall yield and product purity.[1]

Step 1: Synthesis of 1,3-Dioxolane

  • In a reaction vessel, ethylene glycol is reacted with an aqueous solution of formaldehyde.

  • An acidic catalyst is utilized to facilitate the reaction.

  • The molar ratio of ethylene glycol to formaldehyde is optimized, for instance, at 1:1.2.[1]

  • The reaction mixture is heated to a temperature of 80-90°C.[1]

  • The reaction progress is monitored until completion.

  • The resulting 1,3-dioxolane is then purified and used in the subsequent step.

Step 2: Acetylation of 1,3-Dioxolane

  • In a reaction flask, polyphosphoric acid is dissolved in acetic anhydride with stirring.

  • The mixture is then cooled, and 1,3-dioxolane is slowly added, ensuring the reaction temperature does not exceed 80°C.

  • After the addition is complete, the reaction is maintained at 45-50°C for approximately 4 hours.

  • The reaction is monitored by gas chromatography until the concentration of 1,3-dioxolane is below 0.5%.

  • Upon completion, anhydrous sodium acetate is added to adjust the pH to 7, and the mixture is stirred at 80-85°C for 30 minutes.

  • The crude product is obtained by filtration and vacuum distillation to remove low-boiling point materials.

  • Finally, the product is purified by vacuum rectification to yield this compound with a purity of >98%.

Direct Acylation of Ethylene Glycol Monomethyl Ether

This method offers a more direct approach to the synthesis of this compound and is well-suited for laboratory-scale preparations. It involves the direct reaction of ethylene glycol monomethyl ether with an acetylating agent in the presence of an acid catalyst.

  • To a reaction flask equipped with a stirrer and a reflux condenser, add ethylene glycol monomethyl ether and acetic anhydride.

  • A catalytic amount of a strong acid, such as sulfuric acid, is carefully added to the mixture.

  • The reaction mixture is heated to a controlled temperature, typically between 60-80°C.[2]

  • The reaction is allowed to proceed for 3 to 6 hours. The use of acetyl chloride in place of acetic anhydride may reduce the reaction time to 3 hours, but requires stricter moisture control.

  • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The work-up procedure typically involves washing the mixture with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and remove excess acetic anhydride.

  • The organic layer is then separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • The final product is purified by fractional distillation under reduced pressure to obtain this compound with a purity of >97%.[2]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two compared synthesis methods for this compound.

Synthesis_Comparison cluster_dioxolane 1,3-Dioxolane-Based Route cluster_acylation Direct Acylation Route D_Start Ethylene Glycol + Formaldehyde D_Step1 Acid-Catalyzed Reaction (80-90°C) D_Start->D_Step1 D_Inter 1,3-Dioxolane D_Step1->D_Inter D_Step2 Acetylation with Acetic Anhydride (45-80°C) D_Inter->D_Step2 D_End This compound D_Step2->D_End A_Start Ethylene Glycol Monomethyl Ether + Acetic Anhydride A_Step1 Acid-Catalyzed Esterification (60-85°C) A_Start->A_Step1 A_End This compound A_Step1->A_End

Caption: Comparative workflow of the two main synthesis routes.

Method_Comparison_Chart title Key Differences in Synthesis Methods Method Feature Dioxolane 1,3-Dioxolane Route Acylation Direct Acylation Steps_D Two Steps_A One Steps_Label Number of Steps Yield_D >85% Yield_A ~70-75% Yield_Label Typical Yield Scale_D Industrial Scale_A Laboratory Scale_Label Optimal Scale

Caption: Key distinguishing features of the synthesis methods.

References

A Comparative Guide to Alternatives for 2-[(Acetyloxy)methoxy]ethyl Acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the selection of an appropriate protecting group for hydroxyl functionalities is a critical decision that can significantly impact the efficiency and success of a synthetic route. The compound 2-[(Acetyloxy)methoxy]ethyl acetate serves as a diacetate-protected form of 2-methoxyethanol, finding applications as an intermediate in the synthesis of various organic molecules, including antiviral drugs like acyclovir and valacyclovir.[1][2] However, its utility as a general protecting group is limited, and a variety of other more common and versatile alternatives are available to the synthetic chemist.

This guide provides an objective comparison of the performance of several widely used hydroxyl protecting groups that serve as alternatives to the functionalities present in this compound. We will focus on three principal alternatives: Methoxymethyl (MOM) ether, tert-Butyldimethylsilyl (TBS) ether, and Tetrahydropyranyl (THP) ether. The comparison will be supported by experimental data on their introduction (protection) and cleavage (deprotection), stability under various reaction conditions, and overall strategic advantages.

Overview of this compound

This compound is a diacetate derivative of 2-methoxyethanol.[3] Its structure contains two ester functionalities which are susceptible to hydrolysis under both acidic and basic conditions.[3] While it is used as a synthetic intermediate, its application as a standard protecting group is not widespread due to the lability of the acetate groups. The core functionality that is often protected in synthetic chemistry is the hydroxyl group, and the alternatives discussed below offer more robust and versatile options.

Comparative Analysis of Leading Hydroxyl Protecting Groups

The selection of a protecting group is guided by its stability to the reaction conditions planned for the synthetic route, as well as the ease and selectivity of its removal.[4] An ideal protecting group should be introduced in high yield under mild conditions, be stable to a wide range of reagents, and be removed chemoselectively in high yield without affecting other functional groups.[4] The concept of "orthogonal protection" is crucial in complex syntheses, where multiple protecting groups are employed that can be removed independently of one another.[4][5]

Data Presentation: Protection and Deprotection Conditions

The following tables summarize typical experimental conditions and reported yields for the protection of a primary alcohol and the subsequent deprotection for MOM, TBS, and THP ethers. It is important to note that yields are substrate-dependent and the conditions provided are representative examples.

Table 1: Comparison of Protection Methods for a Primary Alcohol

Protecting GroupReagents and ConditionsSolventTypical Reaction TimeTypical Yield (%)
MOM MOM-Cl, DIPEACH₂Cl₂12-16 h>90
TBS TBS-Cl, ImidazoleDMF12-18 h>95
THP DHP, PPTSCH₂Cl₂1-4 h>95

Table 2: Comparison of Deprotection Methods

Protecting GroupReagents and ConditionsSolventTypical Reaction TimeTypical Yield (%)
MOM 6 M HClMeOH/H₂O1-3 h>90
TBS TBAF (1M)THF1-4 h>95
THP Acetic Acid/THF/H₂O (3:1:1)-2-6 h>90

In-Depth Look at the Alternatives

Methoxymethyl (MOM) Ether

The MOM group is an acetal that is stable to a wide range of non-acidic conditions, including strong bases, organometallics, and hydrides.[6][7] It is, however, readily cleaved under acidic conditions.[6][7]

Experimental Protocols

  • Protection of a Primary Alcohol with MOM-Cl: To a solution of the alcohol (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0-4.0 equiv) in anhydrous dichloromethane (DCM), cooled to 0 °C, is added chloromethyl methyl ether (MOM-Cl, 1.5-3.0 equiv) dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with DCM. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by flash column chromatography.

  • Deprotection of a MOM Ether: The MOM-protected alcohol is dissolved in a mixture of methanol and aqueous HCl (e.g., 6 M). The solution is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The reaction is then neutralized with a base (e.g., saturated NaHCO₃) and the product is extracted with an organic solvent.

Logical Relationship: MOM Protection and Deprotection

MOM_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Primary/Secondary Alcohol MOM_Ether MOM Ether Alcohol->MOM_Ether CH₂Cl₂, rt MOM_Cl MOM-Cl, DIPEA MOM_Cl->MOM_Ether MOM_Ether_Deprotect MOM Ether Deprotected_Alcohol Alcohol MOM_Ether_Deprotect->Deprotected_Alcohol rt or heat Acid Acidic Conditions (e.g., HCl/MeOH) Acid->Deprotected_Alcohol

Caption: General workflow for the protection of an alcohol as a MOM ether and its subsequent deprotection.

tert-Butyldimethylsilyl (TBS) Ether

TBS ethers are among the most popular protecting groups for alcohols due to their ease of formation, general stability, and the variety of conditions available for their cleavage.[5] Their stability is significantly influenced by the steric bulk of the silicon substituents.[5] TBS ethers are stable to a wide range of non-acidic reagents but are readily cleaved by fluoride ions or under acidic conditions.[5]

Experimental Protocols

  • Protection of a Primary Alcohol with TBS-Cl: To a solution of the primary alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) is added imidazole (2.5 equiv). The mixture is stirred until the imidazole dissolves, and then tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv) is added. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water and the product extracted with an ether. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by flash column chromatography.

  • Deprotection of a TBS Ether with TBAF: To a solution of the TBDMS-protected alcohol (1.0 equiv) in tetrahydrofuran (THF) is added a 1.0 M solution of tetrabutylammonium fluoride in THF (1.5 equiv) at room temperature. The reaction mixture is stirred and monitored by TLC. Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution and the product is extracted with ether. The combined organic layers are washed, dried, and concentrated.

Signaling Pathway: Orthogonal Deprotection

Orthogonal_Deprotection cluster_TBS_cleavage Fluoride-mediated Cleavage cluster_MOM_cleavage Acid-mediated Cleavage Molecule Molecule with -OTBS and -OMOM TBAF TBAF Molecule->TBAF Acid Acid (e.g., HCl) Molecule->Acid Product1 Molecule with -OH and -OMOM TBAF->Product1 Product2 Molecule with -OTBS and -OH Acid->Product2

Caption: Orthogonal deprotection strategy for a molecule containing both TBS and MOM ethers.

Tetrahydropyranyl (THP) Ether

THP ethers are acetals formed from the reaction of an alcohol with dihydropyran (DHP).[8] They are stable to basic, nucleophilic, and reducing conditions but are readily cleaved by acid.[8] A notable drawback is the introduction of a new stereocenter upon protection of a chiral alcohol, which can lead to diastereomeric mixtures.[9]

Experimental Protocols

  • Protection of a Primary Alcohol with DHP: To a solution of the alcohol (1.0 equiv) and 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) in dichloromethane (CH₂Cl₂) is added a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 equiv). The mixture is stirred at room temperature until the reaction is complete. The reaction is then quenched with water, and the product is extracted with CH₂Cl₂. The combined organic layers are dried and concentrated to give the crude THP ether, which may be purified by column chromatography.

  • Deprotection of a THP Ether: The THP ether is dissolved in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio). The reaction is stirred at room temperature and monitored by TLC. Once the deprotection is complete, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent.

Experimental Workflow: THP Protection

THP_Protection_Workflow start Start: Alcohol, DHP, PPTS in CH₂Cl₂ reaction Stir at Room Temperature (Monitor by TLC) start->reaction workup Quench with Water Extract with CH₂Cl₂ reaction->workup purification Dry and Concentrate Purify by Column Chromatography workup->purification end End: Pure THP Ether purification->end

Caption: A typical experimental workflow for the synthesis of a THP ether from an alcohol.

Stability and Orthogonality Comparison

The choice of protecting group is often dictated by the need for orthogonality. The table below provides a qualitative comparison of the stability of MOM, TBS, and THP ethers under common reaction conditions.

Table 3: Stability of Hydroxyl Protecting Groups

ConditionMOM EtherTBS EtherTHP Ether
Strongly Acidic (e.g., HCl, H₂SO₄) LabileLabileLabile
Mildly Acidic (e.g., AcOH) Moderately StableModerately StableLabile
Strongly Basic (e.g., NaOH, NaH) StableStableStable
Organometallics (e.g., R-Li, R-MgBr) StableStableStable
Reducing Agents (e.g., LiAlH₄, H₂/Pd) StableStableStable
Oxidizing Agents (e.g., PCC, Swern) StableStableStable
Fluoride Ion (e.g., TBAF) StableLabileStable

This table highlights the orthogonal nature of these protecting groups. For instance, a TBS ether can be selectively cleaved with fluoride ions in the presence of a MOM or THP ether. Conversely, a THP ether can often be removed under milder acidic conditions than a MOM ether, allowing for selective deprotection.

Conclusion

While this compound serves as a useful intermediate in specific synthetic contexts, its role as a general hydroxyl protecting group is limited. For broader applications in organic synthesis, researchers have a well-established toolkit of alternatives. Methoxymethyl (MOM), tert-butyldimethylsilyl (TBS), and tetrahydropyranyl (THP) ethers offer a range of stabilities and deprotection strategies that can be tailored to the specific demands of a complex synthesis.

The choice among these alternatives will depend on the overall synthetic plan, the nature of the substrate, and the need for orthogonal protection strategies. The experimental data and protocols provided in this guide offer a starting point for the rational selection and application of these essential tools in modern organic synthesis.

References

A Comparative Guide to 2-[(Acetyloxy)methoxy]ethyl Acetate and Traditional Alkylating Agents in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-[(Acetyloxy)methoxy]ethyl acetate and established alkylating agents, focusing on their mechanisms of action and preclinical evaluation. While direct comparative efficacy studies are limited for this compound as an alkylating agent, this document synthesizes available data to offer a comprehensive resource for researchers in oncology and virology.

Introduction to this compound

This compound is a chemical compound primarily recognized as a key intermediate in the synthesis of antiviral nucleoside analogs, such as acyclovir and valacyclovir.[1] While it is suggested to act as an alkylating agent in these synthetic pathways, its biological efficacy as a standalone alkylating therapeutic is not well-documented in publicly available literature.[2] Emerging research, however, points towards an alternative mechanism of action through the inhibition of orotidine 5'-monophosphate decarboxylase (OMPDC), an enzyme crucial for pyrimidine biosynthesis.[3] This inhibitory action presents a potential avenue for anticancer and antiviral effects by disrupting DNA and RNA synthesis.[3]

Comparative Overview of Mechanisms of Action

A direct comparison of the alkylating efficacy of this compound with traditional agents is challenging due to the lack of specific studies. The following table summarizes the known and proposed mechanisms of action.

FeatureThis compoundCyclophosphamideCisplatinTemozolomide
Primary Mechanism Proposed as an alkylating agent in synthesis[2]; Potent inhibitor of Orotidine 5'-Monophosphate Decarboxylase (OMPDC)[3]DNA Alkylation (Nitrogen Mustard)[4][5]DNA Cross-linking (Platinum Complex)[6][7]DNA Alkylation (Methylating Agent)[2][8]
Activation Not well-characterized for biological activityRequires metabolic activation in the liver by cytochrome P450 enzymes[1][9]Aquation (hydrolysis) in the low-chloride intracellular environment[6][10]Spontaneous, non-enzymatic hydrolysis at physiological pH[8][11]
Molecular Target OMPDC[3]; DNA (proposed)N7 position of guanine in DNA[1][12]N7 position of guanine and adenine in DNA[6][7]O6, N7 positions of guanine, and N3 position of adenine in DNA[2][13]
Type of DNA Damage Not establishedInter- and intra-strand cross-links[4][14]Primarily intra-strand, but also inter-strand cross-links[10][15]Monofunctional adducts (methylation)[2][8]

Quantitative Data on Biological Activity

Quantitative data for the direct cytotoxic or antiviral efficacy of this compound as an alkylating agent is scarce. The table below presents available data for derivatives of this compound and for established alkylating agents for a general comparison of potency. It is important to note that these values are highly dependent on the cell line and experimental conditions.

CompoundTarget/Cell LineIC50 / Activity
Derivatives of this compound MCF-7 (Breast Cancer)125 µg/mL[2]
HeLa (Cervical Cancer)125 µg/mL[2]
Cyclophosphamide Various Cancer Cell LinesVaries widely (µM to mM range), dependent on metabolic activation
Cisplatin Various Cancer Cell LinesVaries (low µM range)
Temozolomide Glioblastoma Cell LinesVaries (µM range), dependent on MGMT expression

Experimental Protocols

Detailed experimental protocols for evaluating the efficacy of this compound are not available in the literature. However, standard assays used for assessing alkylating agents can be applied.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

DNA Damage Quantification (γH2AX Assay)

This immunofluorescence-based assay detects the phosphorylation of the histone variant H2AX (γH2AX), which is an early marker of DNA double-strand breaks.

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat them with the alkylating agents for the desired time.

  • Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.

  • Immunostaining: Block non-specific antibody binding and then incubate the cells with a primary antibody specific for γH2AX. Following washes, incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with a DNA dye like DAPI.

  • Microscopy and Image Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates a higher level of DNA damage.

Visualizations

Signaling Pathways and Mechanisms

Mechanism_of_Action cluster_0 This compound A 2-[(Acetyloxy)methoxy]ethyl acetate B Acyclovir Synthesis A->B Intermediate C OMPDC Inhibition A->C Proposed Mechanism E Antiviral Activity B->E D Pyrimidine Biosynthesis Inhibition C->D F Anticancer Activity D->F

Caption: Proposed mechanisms of this compound.

Alkylating_Agent_Mechanism cluster_1 Traditional Alkylating Agents AA Alkylating Agent (e.g., Cyclophosphamide, Cisplatin) DNA Cellular DNA AA->DNA Alkylation/ Platination Damage DNA Adducts & Cross-links DNA->Damage Replication DNA Replication Inhibition Damage->Replication Apoptosis Cell Cycle Arrest & Apoptosis Replication->Apoptosis

Caption: General mechanism of traditional DNA alkylating agents.

Experimental Workflow

Experimental_Workflow Start Select Cancer Cell Lines Treat Treat cells with Alkylating Agents Start->Treat MTT MTT Assay (Cell Viability) Treat->MTT gH2AX γH2AX Assay (DNA Damage) Treat->gH2AX Analyze Data Analysis (IC50, Foci Count) MTT->Analyze gH2AX->Analyze Conclusion Compare Efficacy Analyze->Conclusion

Caption: Workflow for evaluating the efficacy of alkylating agents.

Conclusion

This compound is a compound of interest primarily due to its role as a precursor in the synthesis of important antiviral drugs. While it may possess alkylating properties, its efficacy in this regard has not been directly compared to traditional alkylating agents in preclinical or clinical studies. The discovery of its potent inhibitory effect on OMPDC suggests an alternative and potentially more significant mechanism of action for any observed biological activity.

In contrast, traditional alkylating agents like cyclophosphamide, cisplatin, and temozolomide have well-defined mechanisms of action centered on DNA damage, supported by extensive quantitative data on their efficacy. For researchers investigating novel anticancer or antiviral therapies, this compound and its derivatives may represent a starting point for exploring OMPDC inhibition. However, for studies requiring a well-characterized DNA alkylating agent, established compounds with a wealth of comparative data remain the standard choice. Further research is warranted to elucidate the precise biological activities of this compound and to determine its potential as a therapeutic agent in its own right.

References

Comparative Kinetic Analysis of 2-[(Acetyloxy)methoxy]ethyl Acetate and Alternative Prodrug Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the hydrolytic stability of 2-[(Acetyloxy)methoxy]ethyl acetate compared to common prodrug linkers, providing researchers in drug development with essential data for selecting appropriate chemical moieties.

In the field of drug development, particularly in the design of prodrugs, the kinetic stability of linker molecules is a critical parameter that dictates the release profile and subsequent bioavailability of the active pharmaceutical ingredient. This guide provides a comparative analysis of the kinetic studies of reactions involving this compound, a key intermediate in the synthesis of antiviral drugs like acyclovir, and other alternative ester-based linkers used in prodrug design.

Executive Summary

This compound exhibits pH-dependent hydrolysis of its acetoxy groups, with stability decreasing as pH increases. Under physiological conditions (pH 7.4, 37°C), the hydrolysis of these ester groups occurs within hours. In contrast, the central methoxy ether bond is significantly more stable, with a half-life of several days. This dual-stability profile makes it an interesting candidate for specific drug delivery applications.

This guide presents a comparison of the hydrolytic stability of this compound with various linkers employed in acyclovir prodrugs. The data, summarized in the tables below, highlights the tunable nature of prodrug linker stability based on their chemical structure.

Performance Comparison

The hydrolytic stability of this compound and alternative acyclovir prodrug linkers is presented below. The data for the alternatives are derived from studies on various acyclovir prodrugs, and the stability of this compound is inferred from studies on structurally similar acyloxymethyl esters.

Table 1: Hydrolytic Half-lives (t½) of this compound and Alternative Acyclovir Prodrug Linkers at 37°C

Compound/Linker TypepH 1.2pH 5.0pH 7.4
This compound (Acetoxy groups) StableHoursHours[1]
Acyclovir Prodrug Linkers
Valacyclovir (L-valyl ester)--~15 min (in human plasma)
Amino acid esters with methoxy linkerStableUnstableUnstable[2]
Amino acid esters with ethoxy linkerStableSlightly more stable than methoxy linkerSlightly more stable than methoxy linker[2]
Amino acid esters with propylene glycol linker> 30 hours> 30 hours> 12 hours[2]
Kirby's N-alkylmaleamic acid linkers (predicted)--4.6 min to 6097 days

Signaling Pathways and Experimental Workflows

The hydrolytic degradation of this compound and other ester-based prodrugs is a crucial pathway for the release of the active drug. The general scheme of this process can be visualized as a signaling pathway.

G cluster_0 Aqueous Environment (e.g., Plasma, GI tract) Prodrug Ester Prodrug (e.g., this compound) Intermediate Hydrolyzed Intermediate (e.g., 2-[(Hydroxy)methoxy]ethanol) Prodrug->Intermediate Hydrolysis (pH-dependent/Enzymatic) ActiveDrug Active Drug (e.g., Acyclovir) Intermediate->ActiveDrug Further Reaction/ Metabolism

Caption: General hydrolysis pathway for an ester prodrug.

A typical experimental workflow for determining the kinetic stability of these compounds involves incubation in buffers of varying pH followed by analysis to quantify the remaining compound and its degradation products over time.

G cluster_workflow Kinetic Study Experimental Workflow A Prepare buffer solutions (e.g., pH 1.2, 5.0, 7.4) B Dissolve test compound in buffer A->B C Incubate at constant temperature (e.g., 37°C) B->C D Withdraw aliquots at specific time points C->D E Quench reaction (if necessary) D->E F Analyze samples (e.g., by HPLC) E->F G Quantify remaining compound and degradation products F->G H Calculate rate constants and half-life G->H

Caption: Experimental workflow for kinetic analysis of hydrolysis.

Detailed Methodologies

General Experimental Protocol for Kinetic Studies of Ester Hydrolysis

This protocol outlines a general method for determining the hydrolytic stability of ester-containing compounds like this compound and its alternatives.

1. Materials and Reagents:

  • Test compound

  • Buffer solutions: Hydrochloric acid buffer (pH 1.2), Acetate buffer (pH 5.0), Phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Internal standard (for HPLC analysis)

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Constant temperature incubator or water bath

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Reaction Setup: For each pH to be tested, add a small aliquot of the stock solution to a pre-warmed buffer solution in a sealed vial to achieve the desired final concentration. Ensure the amount of organic solvent from the stock solution is minimal to avoid affecting the buffer's properties.

  • Incubation: Place the reaction vials in a constant temperature bath set at 37°C.

  • Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vial.

  • Sample Preparation for Analysis: Quench the reaction by diluting the aliquot with a cold mobile phase or a suitable solvent containing an internal standard.

  • HPLC Analysis: Inject the prepared samples into the HPLC system. The separation of the parent compound from its degradation products is typically achieved using a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid). The UV detector is set to a wavelength where the compound of interest has maximum absorbance.

  • Data Analysis:

    • Plot the natural logarithm of the peak area ratio (compound/internal standard) versus time.

    • The pseudo-first-order rate constant (k) is determined from the negative of the slope of the linear regression line.

    • The half-life (t½) is calculated using the equation: t½ = 0.693 / k.

Conclusion

The kinetic stability of a prodrug linker is a design element that can be tailored to achieve a desired therapeutic outcome. This compound, with its dual-stability profile, offers potential for applications where a two-stage release mechanism might be beneficial. However, for applications requiring rapid and complete release of the active drug, alternative linkers, such as the L-valyl ester in Valacyclovir, which are susceptible to enzymatic cleavage, may be more appropriate. The choice of linker should be guided by the specific requirements of the drug delivery system, including the desired site of action, the required rate of drug release, and the overall pharmacokinetic profile. The methodologies outlined in this guide provide a framework for the systematic evaluation and comparison of different linker technologies.

References

Comparative analysis of antiviral activity of derivatives of 2-[(Acetyloxy)methoxy]ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

The relentless pursuit of effective antiviral therapeutics has led to the development of a diverse arsenal of compounds capable of inhibiting viral replication. Among these, acyclic nucleoside analogs, which are often synthesized using precursors such as 2-[(acetyloxy)methoxy]ethyl acetate, have emerged as a cornerstone in the management of several viral infections, most notably those caused by the Herpesviridae family.[1][2] This guide provides a comparative analysis of the antiviral activity of key acyclic nucleoside analogs, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanism of action and experimental workflows.

Quantitative Comparison of Antiviral Activity

The antiviral potency of various acyclic nucleoside analogs is typically quantified by determining their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀). These values represent the concentration of the drug required to inhibit viral replication by 50% in vitro. The table below summarizes the reported EC₅₀ and IC₅₀ values for prominent acyclic nucleoside analogs against different herpesviruses. It is important to note that these values can vary depending on the specific viral strain and the cell line used in the assay.[3]

CompoundVirusCell LineEC₅₀ / IC₅₀ (µM)Reference
Acyclovir (ACV)Herpes Simplex Virus-1 (HSV-1)Vero0.4[4]
Acyclovir (ACV)Herpes Simplex Virus-2 (HSV-2)Vero0.2[4]
Penciclovir (PCV)Herpes Simplex Virus-1 (HSV-1)-0.5 - 0.8 µg/ml[5]
Penciclovir (PCV)Herpes Simplex Virus-2 (HSV-2)-1.3 - 2.2 µg/ml[5]
(S)-HPMPAHerpes Simplex Virus-1 (HSV-1)-0.08 - 13[6]
(S)-HPMPAHuman Cytomegalovirus (HCMV)-0.08 - 13[6]
HDP-CDVHuman Cytomegalovirus (HCMV)-0.0009[7]
ODE-CDVVariola Virus-0.03[7]
HDP-(S)-HPMPAHuman Cytomegalovirus (HCMV)-~270-fold increase vs. (S)-HPMPA[7]
ODE-(S)-HPMPAAdenovirus-0.04 - 0.16[7]

EC₅₀/IC₅₀ values are indicative and can vary between studies.

Experimental Protocols

A precise and reproducible methodology is critical for the evaluation of antiviral compounds. The plaque reduction assay is a widely accepted method for determining the antiviral efficacy of chemical compounds against lytic viruses.[1][8]

Plaque Reduction Assay Protocol

1. Cell and Virus Preparation:

  • Culture a suitable host cell line (e.g., Vero cells for HSV) to a confluent monolayer in 6-well plates.

  • Prepare serial dilutions of the virus stock in a serum-free medium to achieve a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 plaques per well).

2. Compound Preparation:

  • Prepare a series of dilutions of the test compound (acyclic nucleoside analog) in the cell culture medium.

3. Infection and Treatment:

  • Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

  • Infect the cells with the prepared virus dilutions and incubate for 1 hour at 37°C to allow for virus adsorption.

  • After adsorption, remove the virus inoculum and add the medium containing the different concentrations of the test compound. Include a virus control (no drug) and a cell control (no virus, no drug).

4. Plaque Formation and Visualization:

  • Overlay the cells with a medium containing a solidifying agent like agarose or methylcellulose to restrict virus spread to adjacent cells.[9]

  • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days for HSV).

  • Fix the cells with a solution like 10% formalin.

  • Stain the cell monolayer with a staining agent such as crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.

5. Data Analysis:

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

  • The EC₅₀ or IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[8]

Visualizing the Mechanism and Workflow

To better understand the processes involved in the antiviral activity and its evaluation, the following diagrams illustrate the key signaling pathway and the experimental workflow.

Antiviral_Mechanism_of_Action cluster_Cell Host Cell ACV Acyclovir (Prodrug) ACV_MP Acyclovir Monophosphate ACV->ACV_MP Viral Thymidine Kinase ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Host Cell Kinases ACV_TP Acyclovir Triphosphate (Active Form) ACV_DP->ACV_TP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Competitive Inhibition dGTP dGTP (Natural Substrate) dGTP->Viral_DNA_Polymerase Incorporation Viral_DNA Growing Viral DNA Viral_DNA_Polymerase->Viral_DNA Elongation Terminated_DNA Terminated Viral DNA Viral_DNA_Polymerase->Terminated_DNA Chain Termination Virus Virus

Caption: Mechanism of action of acyclovir.

Plaque_Reduction_Assay_Workflow Start Start Prepare_Cells Prepare Confluent Cell Monolayers Start->Prepare_Cells Infect_Cells Infect Cells with Virus (1 hr incubation) Prepare_Cells->Infect_Cells Prepare_Virus Prepare Virus Dilutions Prepare_Virus->Infect_Cells Prepare_Compound Prepare Compound Dilutions Treat_Cells Add Compound Dilutions to Infected Cells Prepare_Compound->Treat_Cells Infect_Cells->Treat_Cells Overlay Add Semi-Solid Overlay Treat_Cells->Overlay Incubate Incubate for Plaque Formation (2-3 days) Overlay->Incubate Fix_Stain Fix and Stain Cells Incubate->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Analyze_Data Calculate EC₅₀/IC₅₀ Count_Plaques->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow of the plaque reduction assay.

Mechanism of Action: A Closer Look

The antiviral activity of acyclovir and its analogs is highly selective for virus-infected cells.[10] This selectivity is primarily due to the initial phosphorylation step, which is catalyzed by a virus-encoded thymidine kinase.[11][12] Uninfected host cells lack an enzyme that can efficiently phosphorylate the prodrug.

Once converted to the monophosphate form, host cell kinases further phosphorylate it to the active triphosphate derivative.[10] This active form, for instance, acyclovir triphosphate, acts as a competitive inhibitor of the viral DNA polymerase.[13][14] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain.[12] Upon incorporation, the absence of a 3'-hydroxyl group on the acyclic sugar moiety leads to obligate chain termination, thereby halting viral DNA replication.[11][15] The higher affinity of the triphosphate analog for the viral DNA polymerase compared to the host cell DNA polymerase further contributes to its selective antiviral effect.[12]

References

A Comparative Guide to the Quantification of 2-[(Acetyloxy)methoxy]ethyl Acetate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-[(acetyloxy)methoxy]ethyl acetate is crucial for monitoring reaction progress, determining product purity, and ensuring the quality of final products. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for this purpose. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate method for your specific needs.

Comparison of Analytical Methodologies

The choice of analytical technique for quantifying this compound in a reaction mixture depends on several factors, including the complexity of the matrix, the required sensitivity, and the availability of instrumentation. Below is a comparative summary of HPLC, GC-MS, and qNMR for this application.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity.Separation based on volatility and polarity, with mass-based detection.Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.
Sample Preparation Simple dilution of the reaction mixture.May require derivatization to increase volatility.Simple dilution with a deuterated solvent containing an internal standard.
Selectivity Good selectivity for the analyte from non-volatile impurities.High selectivity and specificity due to mass analysis.Excellent for structural confirmation and quantification without chromatographic separation.
Sensitivity Moderate (µg/mL range).High (ng/mL to pg/mL range).Lower sensitivity (mg/mL range).
**Linearity (R²) **> 0.999> 0.998> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (% RSD) < 2%< 5%< 1%
Limit of Detection (LOD) ~1 µg/mL~10 ng/mL~0.1 mg/mL
Limit of Quantification (LOQ) ~5 µg/mL~50 ng/mL~0.5 mg/mL
Throughput HighModerateModerate to Low
Strengths Robust, widely available, suitable for routine analysis.High sensitivity and specificity, excellent for impurity profiling.Absolute quantification without a specific reference standard for the analyte, non-destructive.
Limitations Requires a chromophore for UV detection; lower sensitivity than GC-MS.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity, higher instrumentation cost.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quantification of this compound in reaction mixtures. A reverse-phase HPLC method is commonly employed.[1][2]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[1] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute a known amount of the reaction mixture with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 210 nm

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and is particularly useful for identifying and quantifying trace impurities alongside the main analyte.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Ethyl acetate (GC grade)

  • (Optional) Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure:

  • Sample Preparation:

    • Dilute a known amount of the reaction mixture in ethyl acetate.

    • If derivatization is required to improve volatility and peak shape, evaporate the solvent and add the derivatization agent. Heat the mixture as required to complete the reaction.

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard and any relevant impurities in ethyl acetate. Prepare calibration standards by serial dilution. If derivatization is used for samples, the standards must also be derivatized.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 40-400.

  • Quantification: Create a calibration curve for the target analyte using the peak areas from the standard solutions. Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the absolute quantification of an analyte in a sample using an internal standard.[3][4]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Maleic acid, 1,4-Dinitrobenzene) - must have a signal that does not overlap with the analyte signals.

Procedure:

  • Sample and Standard Preparation:

    • Accurately weigh a specific amount of the reaction mixture into a vial.

    • Accurately weigh a known amount of the internal standard and add it to the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum with optimized parameters for quantification. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation between scans.

  • Data Processing and Quantification:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the well-resolved signal of the analyte and the signal of the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS

    Where:

    • C = Concentration or Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_sample Dilute Reaction Mixture hplc_system Inject into HPLC System prep_sample->hplc_system prep_std Prepare Calibration Standards prep_std->hplc_system chromatogram Obtain Chromatogram hplc_system->chromatogram cal_curve Construct Calibration Curve chromatogram->cal_curve quantify Determine Concentration cal_curve->quantify GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification prep_sample Dilute Reaction Mixture derivatize Derivatize (Optional) prep_sample->derivatize gcms_system Inject into GC-MS System derivatize->gcms_system prep_std Prepare & Derivatize Standards prep_std->gcms_system tic Obtain Total Ion Chromatogram gcms_system->tic cal_curve Construct Calibration Curve tic->cal_curve quantify Determine Concentration cal_curve->quantify QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification weigh_sample Accurately Weigh Sample & Internal Std dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve acquire_spectrum Acquire ¹H NMR Spectrum dissolve->acquire_spectrum process_spectrum Process Spectrum acquire_spectrum->process_spectrum integrate Integrate Signals process_spectrum->integrate calculate Calculate Concentration integrate->calculate

References

Safety Operating Guide

Proper Disposal of 2-[(Acetyloxy)methoxy]ethyl acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 2-[(Acetyloxy)methoxy]ethyl acetate (CAS No. 59278-00-1).

Immediate Safety and Hazard Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1][2][3]

  • Harmful in contact with skin (H312)[1][2]

  • Causes skin irritation (H315)[1][2][3]

  • Causes serious eye irritation (H319)[1][2][3]

  • Harmful if inhaled (H332)[1][2]

  • May cause respiratory irritation (H335)[2]

Due to these potential health risks, this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.

Quantitative Data Summary
PropertyValueReference
CAS Number 59278-00-1[1][4][5][6][7]
Molecular Formula C₇H₁₂O₅[1][5][6][7]
Molecular Weight 176.17 g/mol [1][6]

Detailed Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting all waste containing this compound. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react violently.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The full chemical name: "Waste this compound"

    • The associated hazards (e.g., "Harmful," "Irritant")

    • The date the first waste was added.

    • The name of the principal investigator or laboratory supervisor.

2. Waste Storage:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Ventilation: Store the container in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste. Regularly inspect the container for any signs of degradation or leakage.

3. Disposal Request:

  • Contact EHS: Once the waste container is full or has been in storage for a period defined by your institutional policy (typically not exceeding one year), arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Provide Information: Be prepared to provide the EHS office with all necessary information from the hazardous waste label.

4. Spill and Emergency Procedures:

  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). Collect the contaminated absorbent material and place it in the designated hazardous waste container.

  • Large Spills: For large spills, evacuate the area and immediately notify your institution's EHS or emergency response team.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this chemical or its waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) B Is this a hazardous chemical? A->B C Yes (Harmful, Irritant) B->C Check GHS Classification D No B->D E Collect in a labeled, compatible hazardous waste container C->E H General Waste/Sewer (Not Permitted) D->H I Consult SDS and EHS D->I F Store in a designated Satellite Accumulation Area (SAA) E->F G Arrange for disposal via Environmental Health & Safety (EHS) F->G

Caption: Logical workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-[(Acetyloxy)methoxy]ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical information for the handling of 2-[(Acetyloxy)methoxy]ethyl acetate (CAS No. 59278-00-1). Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several health risks. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Some findings also suggest it may be harmful if inhaled or in contact with the skin and could cause respiratory irritation.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRequired EquipmentSpecifications and Guidelines
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield must be worn in conjunction with goggles to protect against splashes.
Hand Protection Chemical-Resistant GlovesNitrile, Butyl rubber, or PVA gloves are recommended. Ensure gloves are of sufficient thickness (e.g., 8 mil for nitrile) and consider double-gloving for enhanced protection. Always inspect gloves for integrity before use.
Body Protection Laboratory Coat or Chemical-Resistant ApronA flame-resistant lab coat should be worn and fully buttoned. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Full-Facepiece Air-Purifying Respirator with Organic Vapor CartridgesGiven the risk of serious eye irritation, a full-facepiece respirator is required to protect both the respiratory system and the eyes from vapors.[3][4] Ensure cartridges are appropriate for organic vapors and are replaced according to the manufacturer's schedule or when breakthrough is detected.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow must be followed:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Understand Hazards prep_workspace Prepare Workspace prep_ppe->prep_workspace Ensure Safety handling_transfer Transfer Chemical prep_workspace->handling_transfer Begin Work handling_use Use in Experiment handling_transfer->handling_use Proceed with Caution cleanup_decontaminate Decontaminate Workspace handling_use->cleanup_decontaminate Experiment Complete cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose Clean Area cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe Final Step

Caption: Workflow for Safe Handling of this compound.
Step 1: Preparation

  • Review the Safety Data Sheet (SDS): Before any handling, thoroughly review the SDS for this compound.[1]

  • Don Appropriate PPE: As detailed in Table 1, correctly put on all required personal protective equipment.

  • Prepare the Workspace: All handling of this chemical must be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure an emergency eyewash station and safety shower are readily accessible.

Step 2: Handling
  • Chemical Transfer: When transferring the chemical, use a funnel and conduct the process slowly to avoid splashing. Keep containers sealed when not in use.

  • Experimental Use: During experimental procedures, maintain a safe distance and use appropriate laboratory equipment to avoid direct contact.

Step 3: Cleanup
  • Decontaminate Workspace: After use, decontaminate all surfaces and equipment with an appropriate solvent and then wash with soap and water.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

Emergency Procedures

In the event of an exposure, immediate and decisive action is critical.

Table 2: First-Aid and Emergency Response

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with a continuous, gentle stream of water for at least 15-20 minutes at an emergency eyewash station.[1] Hold eyelids open to ensure thorough rinsing. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing.[5] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the laboratory and contact the institution's emergency response team.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a non-halogenated organic solvent, it must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure:
  • Waste Collection:

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.

    • The container must be compatible with the chemical and clearly labeled as "Hazardous Waste: Non-Halogenated Organic Solvents" and list this compound as a component.

    • Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Waste Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure containers are kept closed except when adding waste.

    • Do not mix with other waste streams, particularly halogenated solvents or strong acids and bases.[6][7]

  • Waste Pickup:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for waste pickup requests.

References

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